1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Description
Properties
CAS No. |
116-04-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6,10-11H,1,5,7-9,12H2,2-4H3/b11-6-,14-10- |
InChI Key |
HAVYZKHVTLAPDZ-PRUKLFJYSA-N |
Isomeric SMILES |
C/C/1=C/CC(/C=C\CC(=C)CCC1)(C)C |
Canonical SMILES |
CC1=CCC(C=CCC(=C)CCC1)(C)C |
melting_point |
< 25 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (β-Humulene)
Introduction
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, more commonly known in scientific literature as β-Humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. This volatile organic compound is a prominent constituent of the essential oils of numerous aromatic plants, contributing to their characteristic scent. Historically recognized for its role in the aroma of hops (Humulus lupulus), from which it derives its name, β-humulene has emerged as a molecule of significant interest to the scientific and pharmaceutical communities. Its diverse and potent biological activities, particularly its anti-inflammatory and anti-cancer properties, have established it as a compelling target for drug discovery and development.
This technical guide provides a comprehensive overview of β-humulene, designed for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, natural sourcing, and analytical characterization of the compound. Furthermore, it offers an in-depth exploration of its pharmacological activities, mechanisms of action, and detailed protocols for its isolation and bioactivity assessment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of β-humulene is fundamental to its study and application. These properties dictate its behavior in biological systems and inform the selection of appropriate experimental methodologies.
| Property | Value | Reference |
| IUPAC Name | (1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene | N/A |
| Common Synonyms | β-Humulene, α-Caryophyllene | N/A |
| CAS Number | 116-04-1 | N/A |
| Molecular Formula | C₁₅H₂₄ | N/A |
| Molecular Weight | 204.35 g/mol | N/A |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Odor | Earthy, woody, spicy | [2] |
| Boiling Point | 106-107 °C at 5 mmHg | [1] |
| Density | 0.886 g/cm³ | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and ethyl acetate. | [3][4] |
| logP (o/w) | ~4.8 | N/A |
Natural Occurrence and Isolation
β-Humulene is biosynthesized in a wide variety of plants, often in conjunction with its isomer, β-caryophyllene.[1] Its presence is a key contributor to the aromatic profiles of many spices, herbs, and fruits.
Key Natural Sources:
-
Hops (Humulus lupulus) : A primary component of the essential oil, contributing to the characteristic "hoppy" aroma of beer.[1]
-
Cannabis (Cannabis sativa L.) : Found in significant quantities in the essential oil of various cannabis cultivars.[2][3]
-
Sage (Salvia officinalis) : A notable constituent of sage essential oil.[5]
-
Vietnamese Coriander (Persicaria odorata) : Contributes to the distinctive flavor of this culinary herb.[1]
-
Black Pepper (Piper nigrum) : Present in the essential oil.
-
Ginger (Zingiber officinale) : A component of ginger's aromatic profile.[1]
Experimental Protocol: Isolation of β-Humulene by Steam Distillation
This protocol outlines a standard laboratory procedure for the isolation of essential oils rich in β-humulene from plant material. The principle of steam distillation relies on the volatilization of the compound in the presence of steam at a temperature below its decomposition point.
Materials and Equipment:
-
Dried and ground plant material (e.g., hops, sage)
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)
-
Heating mantle or hot plate
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus, ensuring all ground glass joints are properly sealed.
-
Sample Preparation: Place the ground plant material into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[6]
-
Condensation: The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.
-
Collection: The condensed mixture of water and essential oil (hydrosol) is collected in the receiver.
-
Extraction: Transfer the collected hydrosol to a separatory funnel. Extract the essential oil from the aqueous layer using a non-polar organic solvent like dichloromethane. Repeat the extraction process three times to maximize yield.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.
-
Analysis: Analyze the composition of the essential oil using GC-MS to identify and quantify β-humulene.
Caption: Workflow for the isolation of essential oil containing β-humulene via steam distillation.
Analytical Characterization
Accurate identification and quantification of β-humulene are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.
Experimental Protocol: GC-MS Analysis of β-Humulene
This protocol provides a general framework for the quantitative analysis of β-humulene in an essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
β-Humulene analytical standard
-
Ethyl acetate (solvent)
-
Volumetric flasks and micropipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of the β-humulene standard in ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the essential oil sample in ethyl acetate to a concentration within the calibration range.[4]
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Analysis:
-
Identification: Identify the β-humulene peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum of β-humulene will show characteristic fragment ions.
-
Quantification: Construct a calibration curve by plotting the peak area of the β-humulene standard against its concentration. Determine the concentration of β-humulene in the sample by interpolating its peak area on the calibration curve.[4]
-
Pharmacological Activities and Mechanisms of Action
β-Humulene exhibits a remarkable spectrum of pharmacological activities, making it a subject of intensive research for its therapeutic potential.
Anti-inflammatory Activity
One of the most well-documented properties of β-humulene is its potent anti-inflammatory effect. It has been shown to be effective in both acute and chronic models of inflammation.[5]
Mechanism of Action:
The anti-inflammatory effects of β-humulene are mediated through the modulation of key inflammatory signaling pathways. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, including:
A primary mechanism underlying this cytokine inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][[“]] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines.[9] β-Humulene has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[10]
Caption: β-Humulene inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity
β-Humulene has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
Mechanism of Action:
The anti-cancer mechanisms of β-humulene are multifaceted and include:
-
Induction of Reactive Oxygen Species (ROS): β-Humulene can increase the intracellular levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[11]
-
Depletion of Glutathione (GSH): It can deplete the levels of the antioxidant glutathione, making cancer cells more susceptible to ROS-induced damage.[11]
-
Induction of Apoptosis: By promoting oxidative stress, β-humulene can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction.[11]
Quantitative Data on Cytotoxic Activity:
The cytotoxic efficacy of β-humulene varies depending on the cancer cell line. The following table summarizes some reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HCT-116 | Colon Cancer | 77.3 | [12] |
| RAW 264.7 | Murine Macrophage | 41.9 | [12] |
| MCF-7 | Breast Cancer | ~10 | [13] |
It is important to note that these values can vary between studies due to differences in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of β-humulene on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Equipment:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
β-Humulene
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of β-humulene in complete culture medium. Remove the old medium from the cells and add the different concentrations of β-humulene. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of β-humulene compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetics and Toxicology
For any compound with therapeutic potential, understanding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicity is paramount for drug development.
Pharmacokinetics:
-
Bioavailability: β-Humulene has been reported to have limited oral bioavailability.[14] However, formulation strategies, such as self-emulsifying drug delivery systems (SEDDS), have been shown to significantly enhance its absorption and bioavailability in humans.[14][15] A study demonstrated that a SEDDS formulation increased the maximum plasma concentration (Cmax) by 3.6-fold and the area under the curve (AUC) by over 2-fold compared to the neat oil.[14]
-
Metabolism: β-Humulene is metabolized in the liver, and it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP3A.[5] This suggests a potential for drug-drug interactions, which should be considered in preclinical and clinical development.
Toxicology:
Preclinical studies in animal models have indicated that β-humulene has a favorable safety profile. An acute and repeated-dose oral toxicity study in mice showed no adverse clinical signs or mortality at doses up to 2000 mg/kg body weight.[16] The study found no significant changes in body weight, food and water intake, hematological and biochemical parameters, or organ histopathology.[16] These findings suggest that β-humulene has a low order of toxicity at pharmacologically relevant doses.
Conclusion and Future Directions
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, or β-humulene, is a sesquiterpene with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory and anti-cancer properties, coupled with a favorable preliminary safety profile, make it an attractive lead compound for drug development.
Future research should focus on several key areas:
-
Mechanism of Action: While the involvement of the NF-κB pathway is established, a more detailed elucidation of the upstream and downstream signaling events is needed.
-
In Vivo Efficacy: More extensive in vivo studies in relevant animal models of inflammatory diseases and cancer are required to validate the in vitro findings and establish optimal dosing regimens.
-
Pharmacokinetic Optimization: Further development of novel formulations to enhance the oral bioavailability of β-humulene will be crucial for its clinical translation.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of β-humulene in human subjects for various therapeutic indications.
The continued exploration of this versatile natural product holds significant promise for the development of novel therapies for a range of human diseases.
References
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- Kim, C., et al. (2013). β-Caryophyllene Oxide Potentiates TNFα-induced Apoptosis and Inhibits Invasion Through Down-Modulation of NF-κB-regulated Gene Products. Journal of Cellular Biochemistry, 114(11), 2581-2589.
- Hadri, A., et al. (2010). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Anales de la Real Academia Nacional de Farmacia, 76(3), 343-356.
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- Novel Insights into the Immunomodulatory Effects of Caryophyllane Sesquiterpenes: A Systematic Review of Preclinical Studies. (2023). Molecules, 28(13), 5183.
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- Essential Oils
- 1 H NMR spectra of humulene (bottom), polyhumulene (center) and poly (hydrohumulene) (top). Insets.
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An In-Depth Technical Guide to α-Humulene (1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene) for Researchers and Drug Development Professionals
Introduction
α-Humulene, systematically named (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene and also known as α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. It is an isomer of β-caryophyllene and is commonly found in the essential oils of numerous aromatic plants. Historically, it was first isolated from hops (Humulus lupulus), from which its name is derived. This technical guide provides a comprehensive overview of α-humulene, focusing on its chemical and physical properties, natural sources, synthesis, spectroscopic data, and significant biological activities relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
α-Humulene is a pale yellowish-green clear liquid with a characteristic earthy, woody, and spicy aroma.[1] Its molecular formula is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[2]
| Property | Value | Reference |
| CAS Number | 6753-98-6 | [3] |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.357 g/mol | [3] |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Density | 0.886 g/cm³ | [1] |
| Boiling Point | 106-107 °C at 5 mmHg | [1] |
| Melting Point | < 25 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
Natural Occurrence
α-Humulene is widely distributed in the plant kingdom and is a significant component of the essential oils of many medicinal and aromatic plants. Its concentration can vary depending on the plant species, geographical location, and cultivation conditions.
Prominent Natural Sources of α-Humulene:
-
Hops (Humulus lupulus) : One of the most well-known sources, where it contributes to the characteristic "hoppy" aroma of beer.[1]
-
Cannabis (Cannabis sativa) : Found in various cannabis strains, contributing to their aromatic profile.[5]
-
Sage (Salvia officinalis) : A common herb where α-humulene is a notable constituent of its essential oil.
-
Clove (Syzygium aromaticum) : The essential oil of clove contains significant amounts of α-humulene.[5]
-
Basil (Ocimum basilicum) : Another culinary herb rich in this sesquiterpene.[5]
-
Ginseng (Panax species) : Found in the essential oils of different ginseng varieties.
-
Cordia verbenacea : A South American plant where α-humulene is a major component of its essential oil.
The extraction of α-humulene from these natural sources is typically achieved through methods such as steam distillation or supercritical fluid extraction.[6]
Synthesis
The biosynthesis of α-humulene in plants originates from farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids. The cyclization of FPP to form the 11-membered ring of humulene is catalyzed by specific enzymes known as humulene synthases.
Several total syntheses of α-humulene have been developed, employing various strategies to construct the macrocyclic ring. Some notable approaches include:
-
Corey Synthesis : This method utilizes the preparation of an allylic stannane from farnesol as a key step.[3]
-
McMurry Synthesis : This approach involves a titanium-catalyzed carbonyl coupling reaction to form the macrocycle.[3]
-
Takahashi Synthesis : This synthesis uses an intramolecular alkylation of an allyl halide by a protected cyanohydrin anion.[3]
-
Palladium-Mediated Cyclization : A more recent method that involves a four-component assembly followed by a palladium-mediated cyclization, offering a simpler approach to the construction of the C-C bonds.[3]
Caption: Biosynthesis of α-Humulene from Farnesyl Diphosphate.
Spectroscopic Data
The structural elucidation and identification of α-humulene rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral data can vary slightly depending on the solvent and instrument, representative ¹H and ¹³C NMR data are crucial for its characterization.
¹H NMR (CDCl₃): The spectrum typically shows signals for the methyl groups as singlets and doublets, olefinic protons in the downfield region, and methylene and methine protons in the upfield region.
¹³C NMR (CDCl₃): The spectrum will display 15 distinct carbon signals corresponding to the methyl, methylene, methine, and quaternary carbons, including the olefinic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of α-humulene exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include C-H stretching vibrations for sp² and sp³ hybridized carbons and C=C stretching vibrations for the double bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of α-humulene typically shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern provides further structural information.
Biological Activities and Therapeutic Potential
α-Humulene has garnered significant interest in the scientific community due to its diverse pharmacological properties. These activities are attributed to its unique chemical structure and its ability to interact with various biological targets.
Anti-inflammatory Activity
One of the most well-documented properties of α-humulene is its potent anti-inflammatory effect. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The anti-inflammatory mechanism involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][7]
Caption: α-Humulene's anti-inflammatory mechanism.
Anticancer Activity
α-Humulene has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[8] Its anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[1][9] It has also been shown to potentiate the anticancer activity of other chemotherapeutic agents like paclitaxel.[10]
Antibacterial and Antifungal Activity
Research has indicated that α-humulene possesses antimicrobial properties against a range of pathogenic bacteria and fungi.[11] For instance, it has shown efficacy against Staphylococcus aureus and Bacteroides fragilis.[1][12] Its mechanism of action can involve the disruption of the microbial cell membrane and the inhibition of biofilm formation.[1]
Analgesic Activity
α-Humulene has been reported to exhibit analgesic (pain-relieving) effects, which are likely linked to its anti-inflammatory properties and its interaction with the endocannabinoid system.
Experimental Protocols
Extraction and Isolation from Humulus lupulus (Hops)
A common method for obtaining α-humulene is through steam distillation of hop cones, followed by chromatographic separation.
Step-by-Step Protocol:
-
Material Preparation : Fresh or dried hop cones are ground to a coarse powder.
-
Steam Distillation : The ground hops are subjected to steam distillation for several hours to extract the essential oil.[13]
-
Oil Separation : The collected distillate, a mixture of oil and water, is separated using a separatory funnel. The upper oily layer is the essential oil.
-
Chromatographic Purification : The crude essential oil is then subjected to column chromatography on silica gel. A non-polar solvent system, such as hexane or a hexane-ethyl acetate gradient, is used to elute the hydrocarbons. Fractions are collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those rich in α-humulene.
-
Final Purification : Fractions containing a high concentration of α-humulene can be further purified by preparative gas chromatography or high-performance liquid chromatography (HPLC) to obtain the pure compound.
In Vitro Antibacterial Assay
The antibacterial activity of α-humulene can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Bacterial Culture : A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.
-
Preparation of α-Humulene Solution : A stock solution of α-humulene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation : The microtiter plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of α-humulene that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Cytotoxicity Assay on Cancer Cell Lines
The cytotoxic effect of α-humulene on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding : Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of α-humulene (dissolved in a vehicle like DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated.[14]
Conclusion
α-Humulene (1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene) is a fascinating and pharmacologically significant natural product. Its widespread occurrence, coupled with a diverse range of biological activities, makes it a compelling candidate for further research and development in the fields of medicine and pharmacology. This technical guide has provided a foundational understanding of its properties, sources, synthesis, and biological effects, offering valuable insights for scientists and researchers looking to explore the therapeutic potential of this versatile sesquiterpene.
References
-
Leafly. (2020, July 28). Cannabis Terpenes: The Benefits of Humulene, Caryophyllene, and Trans-Nerolidol. Retrieved from [Link]
-
Wikipedia. (n.d.). Humulene. Retrieved from [Link]
- Bizaj, E., et al. (2022). Hop (Humulus lupulus L.) Essential Oils and Xanthohumol Derived from Extraction Process Using Solvents of Different Polarity. Horticulturae, 8(4), 368.
- Al-Taweel, A. M., et al. (2022). Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts. International Journal of Ophthalmology, 15(12), 1903–1907.
- Fidyt, K., et al. (2016). β‐caryophyllene and β‐caryophyllene Oxide—Natural Compounds of Anticancer and Analgesic Properties. Cancer Medicine, 5(10), 3007-3017.
- Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643-1647.
- Kim, S., et al. (2021). The PI3K-AKT-mTOR signaling pathway mediates epithelial mesenchymal transition and cytoskeletal architecture changes induce to renal fibrosis after Bisphenol S exposure.
- NIST. (n.d.). β-Humulene.
-
ResearchGate. (n.d.). 1H NMR spectra of humulene (bottom), polyhumulene (center) and poly (hydrohumulene) (top). Insets. Retrieved from [Link]
- Dalavaye, N., et al. (2024). The Clinical Translation of α-humulene – A Scoping Review. Planta Medica.
-
Hopsteiner. (n.d.). Hop Oil (steam distilled). Retrieved from [Link]
- Jang, H. I., et al. (2020). Antibacterial and antibiofilm effects of α-humulene against Bacteroides fragilis. Canadian Journal of Microbiology, 66(4), 269-277.
- Loizzo, M. R., et al. (2008). Cytotoxic activity of alpha-humulene and trans-caryophyllene from Salvia officinalis in animal and human tumor cells. Planta Medica, 74(09), P-133.
- Von Horst, F., & Kellner, M. (1969). U.S. Patent No. 3,436,319. Washington, DC: U.S.
-
PubChem. (n.d.). beta-Humulene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). beta-humulene. Retrieved from [Link]
- Almadi, T., et al. (2023). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. Molecules, 28(19), 6835.
- Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643–1647.
- Al-Mansour, N. A., et al. (2020). Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus. Journal of Essential Oil Bearing Plants, 23(1), 134-143.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Caring Sunshine. (n.d.). Relationship: Infection and Alpha-Humulene. Retrieved from [Link]
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Wikipedia. (n.d.). Humulene. Retrieved from [Link]
- Loizzo, M. R., et al. (2008). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Planta medica, 74(09), P_133.
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Caring Sunshine. (n.d.). Relationship: Infection and Alpha-Humulene. Retrieved from [Link]
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Wikipedia. (n.d.). Humulene. Retrieved from [Link]
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Discovery and history of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Technical Guide: Discovery and History of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene ( -Humulene)[1][2]
Executive Summary: Identity and Significance
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (CAS: 116-04-1) is a naturally occurring monocyclic sesquiterpene, distinguished by its 11-membered ring containing two internal double bonds and one exocyclic methylene group.[1][2] Historically and chemically, it is identified as
While often overshadowed by its isomer
| Feature | ||
| IUPAC Name | 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene | 2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene |
| Ring Size | 11-membered (Monocyclic) | 11-membered (Monocyclic) |
| Unsaturation | 2 Internal, 1 Exocyclic (=CH | 3 Internal Double Bonds |
| Key Spectroscopic Signal | Exocyclic protons ( | Vinylic methyls only |
History of Discovery and Isolation[3][4]
The history of
The "Humulene" Enigma (1895–1950)[2]
-
1895: A.C. Chapman first isolated a sesquiterpene fraction from hop oil, naming it "Humulene."[2] At this time, it was believed to be a single pure compound.[2]
-
1920s-1940s: Chemical degradation studies led to conflicting structures.[1] The presence of multiple double bonds was known, but the ring size (11-membered) was chemically counter-intuitive and difficult to prove before modern instrumentation.[2]
-
1949-1954: The Czech chemist F. Šorm and colleagues utilized early chromatographic techniques to separate the "Humulene" fraction.[1] They identified that "Humulene" was actually a mixture of isomers. Šorm's group was instrumental in proposing the 11-membered ring structure (cycloundecane skeleton), a rarity in nature at the time.[1][2]
Structural Elucidation of the -Isomer
The definitive identification of the
-
Causality: While
-humulene yields acetone upon ozonolysis (due to internal double bonds), -humulene yields formaldehyde (from the terminal =CH ).[1][2] -
Confirmation: Advances in
H-NMR in the 1960s allowed for the distinct observation of the exocyclic protons, confirming the structure of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene as a distinct natural product, not just a degradation artifact.[1][2]
Biosynthetic Pathway[1][2]
The formation of
Mechanism
-
Precursor: Farnesyl Pyrophosphate (FPP, C
).[2] -
Ionization: Loss of the pyrophosphate group (OPP) generates the Farnesyl Cation.
-
Cyclization: Attack of the C10-C11 double bond onto C1 generates the Humulyl Cation (an 11-membered ring carbocation).[1]
-
Divergence (The Critical Step):
Pathway Visualization (DOT)[2]
Figure 1: Biosynthetic divergence of Humulene isomers from the Humulyl Cation.
Chemical Synthesis
Synthesizing the 11-membered ring of
The Corey Synthesis Strategy (General Humulene)
E.J.[2] Corey's synthesis (1967) established the route to the humulene skeleton.[2]
-
Method: Intramolecular alkylation of a halo-epoxide or similar acyclic precursor.[1]
-
Challenge: Controlling the stereochemistry of the double bonds (E,E) and preventing transannular reactions.
Modern McMurry Coupling Approach
A more direct route to the cycloundecadiene skeleton involves the McMurry Coupling (Titanium-induced carbonyl coupling).[1]
-
Precursor Design: An acyclic dialdehyde containing the requisite 1,4,4-trimethyl pattern and pre-installed double bonds.[2]
-
Macrocyclization: Treatment with TiCl
/Zn (or TiCl /Zn) effects the intramolecular coupling of the aldehydes to form the alkene. -
Isomer Control: To specifically target
-humulene, the precursor must contain the exocyclic methylene prior to cyclization, or the ring must be closed at a position distal to the C8 functionality.[2]
Physical and Spectroscopic Data[5]
For researchers identifying this compound in complex mixtures, the following data is diagnostic.
| Property | Value/Description |
| Molecular Formula | C |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to pale yellow oil |
| Odor | Woody, earthy, slightly spicy (Hops-like) |
References
-
Chapman, A. C. (1895).[2] "Humulene: A Sesquiterpene from the Oil of Hops." Journal of the Chemical Society, Transactions, 67, 54-63.[2] Link
-
Šorm, F., Mleziva, J., Arnold, Z., & Plíva, J. (1949).[2] "On Terpenes VIII. On the Constitution of Humulene." Collection of Czechoslovak Chemical Communications, 14, 699-715.[1][2] Link[2]
-
Corey, E. J., & Hamanaka, E. (1967).[2] "A New Synthetic Approach to Medium-Size Carbocycles. The Synthesis of Humulene." Journal of the American Chemical Society, 89(11), 2758–2759.[2] Link[2]
-
McMurry, J. E., et al. (1989).[2] "Macrocyclization via the McMurry reaction: Synthesis of Antibiotic A26771B." Journal of Organic Chemistry. (Contextual reference for macrocyclization methodology).
-
Yang, X., et al. (2017).[2] "Biosynthesis of Humulene and Caryophyllene in Aglaia odorata." Scientific Reports, 7, 1-12.[1][2] (Demonstrating the enzymatic divergence). Link
Stereoisomers of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
An In-depth Technical Guide to the
Executive Summary
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, a sesquiterpene commonly known as β-humulene or α-caryophyllene, represents a fascinating and challenging area of stereochemical study. As a key component of many plant essential oils, its various isomers exhibit a range of biological activities, making them attractive targets for research in pharmacology and drug development. This guide provides a comprehensive technical overview of the stereoisomers of this 11-membered macrocycle. We will explore the structural origins of its isomerism, detail field-proven protocols for its synthesis, isolation, and separation, and discuss the analytical techniques essential for its structural elucidation. The narrative is grounded in the principles of causality, ensuring that each methodological choice is scientifically justified, providing researchers and drug development professionals with a robust framework for their work.
Introduction to the Humulene Scaffold
Humulene is a monocyclic sesquiterpene (C15H24) built from three isoprene units.[1] First identified in the essential oils of hops (Humulus lupulus), its defining feature is an 11-membered carbon ring.[1] The specific compound of interest, 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene, is a prominent isomer within this family. Its structure is characterized by two endocyclic (within the ring) double bonds and one exocyclic (outside the ring) methylene group.
The humulene framework is a precursor to a vast array of more complex, polycyclic sesquiterpenoids through biological or synthetic transannular cyclization reactions.[2] Furthermore, humulene and its derivatives, such as zerumbone, have demonstrated significant anti-inflammatory, anti-cancer, and antimicrobial properties, underscoring their therapeutic potential.[3][4] A thorough understanding of the stereochemistry of these molecules is paramount, as the specific three-dimensional arrangement of atoms dictates their interaction with biological targets and, consequently, their pharmacological activity.
The Stereochemical Landscape
The stereoisomerism of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene is primarily dictated by two key structural features: geometric isomerism at the endocyclic double bonds and the conformational flexibility of the large macrocycle.
Geometric Isomerism
The presence of two trisubstituted double bonds at the C1 and C5 positions is the principal source of distinct, separable stereoisomers. According to Cahn-Ingold-Prelog (CIP) priority rules, these double bonds can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration. This gives rise to four possible geometric isomers (diastereomers):
-
(1E,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
-
(1Z,5Z)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
-
(1E,5Z)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
-
(1Z,5E)-1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene
It is important to note that while the parent molecule as named is achiral, substitutions or oxidations of the ring can introduce chiral centers, further increasing the number of possible stereoisomers.[5]
Caption: Geometric isomers of the humulene core structure.
Conformational Analysis
The 11-membered ring of humulene is highly flexible, capable of adopting numerous conformations. The relative stability of these conformers is determined by a delicate balance of factors, including transannular strain (steric hindrance across the ring), angle strain, and torsional strain. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the lowest energy (most populated) conformers for each geometric isomer.[6] This conformational preference is not merely academic; it dictates the molecule's overall shape and can be a critical factor in its biological activity by pre-organizing the molecule for binding to a receptor or enzyme active site.
Synthesis, Isolation, and Separation Protocols
The acquisition of stereoisomerically pure humulene derivatives relies on a combination of stereocontrolled synthesis or efficient isolation and separation from natural sources.
Biosynthesis and Total Synthesis
In nature, the stereochemistry of humulene is precisely controlled by sesquiterpene synthase enzymes, which catalyze the cyclization of farnesyl diphosphate (FPP).[1] Different synthases can produce different stereoisomers, highlighting nature's mastery of stereocontrol.[7][8]
Chemical synthesis provides an alternative route to these molecules. Numerous strategies have been developed, often involving macrocyclization as the key step. Notable approaches include:
-
McMurry Reaction: A titanium-mediated reductive coupling of dicarbonyl compounds to form the macrocyclic ring.[1]
-
Takahashi Synthesis: Utilizes an intramolecular alkylation of an allyl halide.[1]
-
Palladium-Mediated Cyclization: A modern approach that offers high control over the formation of the large ring.[1]
The choice of synthetic strategy is causal; it is dictated by the desired stereochemistry of the double bonds and the availability of starting materials.
Experimental Protocol: Isolation and Separation
The separation of geometric isomers (diastereomers) is feasible due to their distinct physical properties.[9] The following protocol outlines a general, field-proven workflow for the isolation and separation of humulene isomers from a natural source, such as the rhizomes of Zingiber zerumbet.[10]
Protocol 1: Extraction and Chromatographic Separation
-
Extraction:
-
Percolate dried, ground plant material (e.g., 1 kg of Zingiber rhizomes) with a suitable solvent like methanol or ethanol at room temperature.
-
Concentrate the resulting extract in vacuo to yield a crude residue.
-
Perform a liquid-liquid partition using solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to pre-fractionate the extract based on polarity.
-
-
Initial Fractionation (Vacuum Liquid Chromatography - VLC):
-
The rationale for using VLC first is its ability to handle large quantities of crude material efficiently.
-
Adsorb the non-polar fraction (e.g., hexane or dichloromethane) onto silica gel.
-
Pack a silica gel column and elute with a gradient of increasing polarity, for instance, starting with 100% hexane and gradually introducing ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Diastereomer Separation (Preparative High-Performance Liquid Chromatography - HPLC):
-
The justification for HPLC is its high resolving power, which is necessary to separate structurally similar isomers.
-
Subject the humulene-rich fractions from VLC to preparative HPLC. A reversed-phase column (e.g., C18) is often effective.
-
Elute with an isocratic or gradient system of solvents like acetonitrile and water. The precise conditions must be optimized on an analytical scale first.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the individual stereoisomers.
-
-
Purity Assessment:
-
Analyze the isolated compounds by analytical HPLC and spectroscopic methods (NMR, MS) to confirm their purity and identity.
-
Table 1: Example Chromatographic Conditions
| Parameter | Vacuum Liquid Chromatography (VLC) | Preparative HPLC |
|---|---|---|
| Stationary Phase | Silica Gel 60 | C18, 10 µm |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water (e.g., 85:15) |
| Loading Capacity | High (grams) | Moderate (milligrams) |
| Resolution | Low to Moderate | High |
| Purpose | Initial clean-up and fractionation | Separation of individual diastereomers |
Caption: Workflow for isolation and separation of stereoisomers.
Structural Elucidation and Analysis
Unambiguous determination of the stereochemistry of each isolated isomer is a critical, self-validating step that relies on a suite of modern analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structure determination in solution.
-
1D NMR (¹H and ¹³C): Provides primary information on the chemical environment of protons and carbons.
-
2D NMR: Essential for establishing connectivity and stereochemistry.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, key for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining geometric isomerism and conformational preferences. The NOE effect is a through-space interaction between protons that are close to each other (< 5 Å). For a double bond, a strong NOE between a vinylic proton and an allylic proton on the same side of the bond confirms a Z configuration, while its absence suggests an E configuration.[11]
-
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular mass, allowing for the unambiguous determination of the molecular formula (C15H24).[12]
X-ray Crystallography
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. For oils or compounds that are difficult to crystallize, derivatization to form crystalline solids or co-crystallization with agents like silver salts (which coordinate to the double bonds) can be an effective strategy.[13]
Caption: Workflow for the structural elucidation of an isomer.
Conclusion and Future Perspectives
The stereoisomers of 1,4,4-trimethyl-8-methylene-1,5-cycloundecadiene present a rich field of study. The interplay between geometric isomerism and macrocyclic conformation creates a complex but fascinating chemical landscape. The methodologies detailed in this guide—from stereocontrolled synthesis and chromatographic separation to advanced spectroscopic analysis—provide a robust framework for researchers to confidently navigate this landscape. As the link between specific stereoisomers and biological function becomes clearer, the demand for stereochemically pure humulenes will undoubtedly increase. Future work will likely focus on developing more efficient and scalable stereoselective syntheses and exploring the full therapeutic potential of each unique isomer.
References
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Chemistry Stack Exchange. (2021). Stereoisomers of 1,3,4,6-tetramethylcyclohex-1,4-diene. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The EASY Way to Master Stereoisomers. YouTube. Available at: [Link]
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PubChem. 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene. National Center for Biotechnology Information. Available at: [Link]
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Chinh, V. T., et al. (2020). Synthesis of New Zerumbone Derivatives and Their In vitro Anti-cancer Activity. Chiang Mai Journal of Science, 47(1), 181-194. Available at: [Link]
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Winter, J. M., et al. (2021). Understanding and Engineering the Stereoselectivity of Humulene Synthase. Angewandte Chemie International Edition, 60(33), 18067-18074. Available at: [Link]
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Carobene, S., & Geden, J. V. (2021). Ring Formation in Sesquiterpene Synthesis: Biomimetic vs. Non‐Biomimetic Strategies. European Journal of Organic Chemistry, 2021(1), 36-54. Available at: [Link]
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Kovács, A., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules, 26(16), 4998. Available at: [Link]
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PubChem. 5,5,8a-Trimethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2021). The chemistry of zerumbone. Part 5: Structural transformation of the dimethylamine derivatives. Available at: [Link]
-
de Oliveira, V. M., et al. (2021). Unusual Sesquiterpenes from Streptomyces olindensis DAUFPE 5622. Journal of Natural Products, 84(5), 1538-1545. Available at: [Link]
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Winter, J. M., et al. (2021). Understanding and Engineering the Stereoselectivity of Humulene Synthase. Angewandte Chemie. Available at: [Link]
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Akter, R., et al. (2019). Zerumbone and Kaempferol Derivatives from the Rhizomes of Zingiber montanum (J. Koenig) Link ex A. Dietr. from Bangladesh. Molecules, 24(12), 2296. Available at: [Link]
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ResearchGate. (2024). How to separate the stereoisomers compond in reaction mixture?. Available at: [Link]
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Sakhaee, N., et al. (2019). epi-goniofufrone and Hirsutic Acid Reveals Patterns of Conformer Populations in Triquinane Sesquiterpenes. Iris Journal of Nursing & Care. Available at: [Link]
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McPhail, A. T., & Sim, G. A. (1966). X-ray analysis of the humulene–silver nitrate adduct. Journal of the Chemical Society B: Physical Organic, 112-120. Available at: [Link]
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NIST. (1R,3aS,5aS,8aR)-1,3a,5a-Trimethyl-4-methylenedecahydrocyclopenta[c]pentalene. NIST Chemistry WebBook. Available at: [Link]
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Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Available at: [Link]
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Liu, Y., et al. (2022). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society, 144(4), 1775-1783. Available at: [Link]
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PubChem. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. National Center for Biotechnology Information. Available at: [Link]
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Lee, J., et al. (2018). Zerumbone, a Tropical Ginger Sesquiterpene of Zingiber officinale Roscoe, Attenuates α-MSH-Induced Melanogenesis in B16F10 Cells. Molecules, 23(10), 2631. Available at: [Link]
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ResearchGate. (2020). Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review. Available at: [Link]
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Comprehensive literature review on 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Technical Monograph: 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene ( -Humulene)
Executive Summary
Compound Identity: 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, commonly known as
Significance: Ubiquitous in hops (Humulus lupulus), Cannabis sativa, and ginseng, this molecule serves as a critical biosynthetic precursor and a potent pharmacological agent. Unlike its isomer
Therapeutic Utility: The compound exhibits significant anti-inflammatory activity, primarily through the downregulation of the NF-
Chemical Identity & Structural Analysis
The nomenclature "1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene" describes a specific structural isomer of the humulene family.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene | Often referred to as |
| CAS Number | 116-04-1 | Shared with generic Humulene entries; specific isomer verification required via NMR. |
| Molecular Formula | Sesquiterpene.[1][2] | |
| Molecular Weight | 204.35 g/mol | Lipophilic, crosses blood-brain barrier. |
| Ring Size | 11-membered (Cycloundecane core) | High conformational flexibility; prone to transannular cyclization. |
| Key Functional Groups | Exocyclic Methylene (C-8) | Reactive site for functionalization; distinguishes from |
| LogP | ~4.8 - 5.5 | Highly hydrophobic; requires lipid-based delivery or micellar formulation. |
Conformational Dynamics
The 11-membered ring is conformationally mobile. The presence of the gem-dimethyl group at C-4 and the exocyclic methylene at C-8 creates transannular strain. In solution, the molecule adopts a "crossed-chair" conformation to minimize Pitzer strain (torsional strain) and transannular hydrogen interactions. This conformation is critical for its binding affinity to protein targets like the p65 subunit of NF-
Biosynthesis & Pathway Engineering
The biosynthesis of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene occurs via the Mevalonate (MVA) or Methylerythritol phosphate (MEP) pathways, culminating in the cyclization of Farnesyl Diphosphate (FPP).
Mechanistic Pathway[3][4][5][6]
-
Precursor Generation: FPP (
) is ionized by a sesquiterpene synthase (e.g., Humulene Synthase) to release the pyrophosphate group ( ). -
Cyclization: The resulting farnesyl cation undergoes a 1,11-cyclization (electrophilic attack of C-1 on the C-10/C-11 double bond).
-
Cation Stabilization: This forms the Humulyl cation .
-
Deprotonation: Regiospecific deprotonation at C-8 (exocyclic position) yields the methylene group of
-Humulene , whereas deprotonation at an internal carbon would yield the -isomer.
Figure 1: Biosynthetic conversion of FPP to
Pharmacological Mechanism of Action
The primary therapeutic interest in this compound lies in its potent anti-inflammatory properties, which mimic the efficacy of dexamethasone but with a distinct non-steroidal mechanism.
NF- B Inhibition Pathway
-
Stimulus: Pro-inflammatory signals (LPS, TNF-
) activate the IKK complex. -
Inhibition: Humulene prevents the degradation of I
B (the inhibitor of NF- B). -
Result: NF-
B (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus. -
Outcome: Downregulation of COX-2, iNOS, TNF-
, and IL-1 gene expression.
Figure 2: Mechanism of Action showing inhibition of the NF-
Experimental Protocols
These protocols are designed for high reproducibility and data integrity, suitable for IND (Investigational New Drug) enabling studies.
Protocol A: Supercritical Extraction (Targeted Enrichment)
Objective: Isolate sesquiterpene-rich fraction from Humulus lupulus without thermal degradation.
Rationale: Sesquiterpenes (
Methodology:
-
Feed Preparation: Grind dried hops to a particle size of 300–500
. Moisture content should be <10%. -
System Setup: Use a Supercritical Fluid Extraction (SFE) system with two separators.
-
Step 1 (Monoterpene Removal):
-
Pressure: 90 bar
-
Temperature: 40°C
-
Flow Rate: 10 g/min
-
Outcome: Removal of
-pinene, myrcene, and limonene.[3] Discard or collect Fraction 1.
-
-
Step 2 (Humulene Extraction):
-
Pressure: Increase to 250 bar (Critical Parameter).
-
Temperature: 50°C.
-
Co-solvent: None required (Humulene is sufficiently lipophilic).
-
Duration: 120 minutes.
-
-
Collection: Depressurize into Separator 2 at 40 bar/25°C. The resulting oleoresin is rich in
-Humulene and Caryophyllene. -
Purification: Perform fractional distillation or preparative HPLC to separate Humulene from Caryophyllene if >95% purity is required.
Protocol B: In Vitro Anti-Inflammatory Assay (TNF- Inhibition)
Objective: Quantify the
Reagents:
-
RAW 264.7 Murine Macrophage cell line.
-
Lipopolysaccharide (LPS) from E. coli (O111:B4).
-
ELISA Kit for TNF-
. -
Dexamethasone (Positive Control).
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment:
-
Pre-treat cells with
-Humulene (dissolved in DMSO, final concentration <0.1%) at varying concentrations (1, 5, 10, 25, 50 ) for 1 hour. -
Include Vehicle Control (DMSO only) and Positive Control (Dexamethasone 1
).
-
-
Induction: Add LPS (final conc. 1
) to all wells except the Negative Control. Incubate for 18–24 hours. -
Supernatant Collection: Centrifuge plate at 1000 rpm for 5 mins. Collect cell-free supernatant.
-
Quantification: Analyze supernatant using TNF-
ELISA kit per manufacturer instructions. -
Data Analysis: Calculate % inhibition relative to LPS-only control. Plot dose-response curve to determine
.
References
-
Structure and Isomerism of Humulene
- Source: PubChem Compound Summary.
- Title:1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (Compound CID: 21159064)
-
URL:[Link]
-
Biosynthetic Mechanisms
- Source: Journal of the American Chemical Society (2014).
- Title:Evolutionary and Mechanistic Insights from the Reconstruction of -Humulene Synthases
-
URL:[Link]
-
Supercritical Extraction Parameters
-
Anti-Inflammatory Activity [1][4]
- Source: British Journal of Pharmacology (2007).
- Title:Anti-inflammatory effects of the essential oil of Cordia verbenacea and its active constituent -humulene (Note: -humulene in this context often refers to the natural isomer mix, predominantly the title compound).
-
URL:[Link]
-
Pharmacokinetics and Systemic Effects
- Source: European Journal of Pharmacology (2009).
- Title:Preventive and therapeutic anti-inflammatory properties of the sesquiterpene -humulene in experimental airways allergic inflamm
-
URL:[Link]
Sources
- 1. Exploring the potential mechanism of Radix Bupleuri in the treatment of sepsis: a study based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenes | C15H24O2 | CID 139087999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of β-Humulene: A Comparative Guide to GC-MS and HPLC Methodologies
An Application Note and Protocol for Researchers
Abstract This document provides a comprehensive guide to the quantitative analysis of β-humulene (also known as α-caryophyllene), a prevalent sesquiterpene in many essential oils and plant extracts. Recognizing the compound's therapeutic potential and its role as a key quality marker, this note details two robust analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, offering detailed, field-proven protocols for sample preparation, instrument configuration, and method validation in accordance with international guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible quantification of β-humulene in complex matrices.
Introduction: The Analytical Imperative for β-Humulene
β-Humulene is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) and an isomer of β-caryophyllene, with which it is often co-located in aromatic plants like Humulus lupulus (hops) and Cordia verbenacea.[1] Its significance extends from the fragrance and food industries to pharmacology, where it has demonstrated notable anti-inflammatory properties.[2] The volatility and thermal stability of sesquiterpenes make them amenable to gas chromatography, yet their structural similarity to other terpenes necessitates highly selective analytical techniques for accurate quantification.[2] Furthermore, β-humulene is susceptible to degradation and isomerization, making precise and validated analytical methods crucial for quality control, stability studies, and pharmacokinetic assessments.[3][4]
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the sample matrix, desired sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the predominant and often superior technique for volatile compounds like β-humulene. GC offers high-resolution separation of terpenes based on their boiling points and polarity.[5][6] Coupling it with a mass spectrometer provides unequivocal identification based on mass fragmentation patterns and exceptional sensitivity for quantification, particularly when using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[7][8]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile sesquiterpenes, HPLC is a powerful alternative, especially for complex matrices that are not amenable to GC (e.g., aqueous formulations) or for thermally labile compounds.[9] A primary challenge is that β-humulene lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 200-220 nm), where mobile phase purity and potential interferences become critical considerations.[10][11]
This guide provides validated protocols for both techniques, empowering the researcher to select and implement the most appropriate method for their specific application.
Part I: Quantitative Analysis of β-Humulene by GC-MS
This method is ideal for the analysis of β-humulene in essential oils, organic solvent extracts of plant biomass, and other matrices where the analyte can be easily volatilized.
Principle of the GC-MS Method
The sample, containing an internal standard, is injected into a heated port, causing the volatile components to vaporize. These components are then separated on a capillary column. As β-humulene elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. For quantification, the mass spectrometer is operated in SIM mode, monitoring specific, characteristic ions of β-humulene to ensure specificity and enhance sensitivity.
Experimental Workflow: GC-MS
Caption: High-level workflow for β-humulene quantification by GC-MS.
Detailed Protocol: GC-MS
A. Reagents and Materials
-
β-Humulene analytical standard (≥96% purity)[12]
-
Internal Standard (ISTD): n-Tridecane or 2-Fluorobiphenyl
-
Solvent: Hexane or Ethyl Acetate (HPLC or GC-grade)
-
Sample Matrix (e.g., essential oil, dried plant flower)
-
Volumetric flasks, pipettes, autosampler vials, 0.22 µm PTFE syringe filters
B. Preparation of Standards and Samples
-
ISTD Stock Solution: Prepare a 1000 µg/mL stock solution of n-tridecane in hexane.
-
Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of β-humulene in hexane.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.[12] Spike each standard with the ISTD to a final concentration of 50 µg/mL.
-
Sample Preparation (Liquid Extraction):
-
Accurately weigh approximately 40-50 mg of homogenized, dried plant material into a 10 mL vial.[6][13]
-
Add 2 mL of hexane and 100 µL of the 1000 µg/mL ISTD stock solution (final ISTD concentration of 50 µg/mL).
-
Vortex or sonicate the sample for 15 minutes to ensure thorough extraction.[13]
-
Centrifuge the sample to pellet solid material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
C. Instrument Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Widely used for terpene analysis. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column providing excellent separation for terpenes.[12] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[12] |
| Injection | 1 µL, Splitless mode | Maximizes sensitivity for trace-level quantification. |
| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of sesquiterpenes. |
| Oven Program | Start at 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A standard temperature gradient to separate a wide range of terpenes.[14] |
| MS System | Single or Triple Quadrupole | TQ provides higher selectivity (MRM) but SIM on a single quad is sufficient. |
| Transfer Line | 280 °C | Prevents condensation of analytes between GC and MS. |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard conditions for creating reproducible fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) Mode | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions | β-Humulene: 93, 161, 204 | Quantifier (e.g., 93) and qualifiers for identity confirmation.[15] |
| n-Tridecane (ISTD): 57, 71, 184 | Characteristic ions for the internal standard. |
Method Validation
The method must be validated to ensure it is fit for its intended purpose, following guidelines such as the ICH Q2(R1).[16][17][18]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte. | Peak purity confirmed by qualifier ion ratios. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | R² > 0.998 over 0.5-100 µg/mL range.[7][19] |
| Accuracy | 80-120% recovery for spiked samples. | 90-110% recovery at low, mid, and high QC levels.[12] |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 15%; Intermediate (Inter-day) ≤ 15% | RSD < 10% for both intra- and inter-day precision.[6][12] |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL[12] |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL[12] |
Part II: Quantitative Analysis of β-Humulene by HPLC-PDA
This method is suitable for matrices that are incompatible with GC, such as creams, aqueous solutions, or when analyzing alongside non-volatile compounds.
Principle of the HPLC-PDA Method
A liquid sample is injected into the HPLC system and pumped through a packed column (typically reversed-phase C18). Separation is achieved based on the differential partitioning of analytes between the mobile phase and the stationary phase. β-humulene, being non-polar, will have a strong affinity for the C18 stationary phase. A Photodiode Array (PDA) detector is used to monitor absorbance over a range of wavelengths, allowing for quantification at the optimal wavelength (~210 nm) and confirmation of peak purity via spectral analysis.
Experimental Workflow: HPLC-PDA
Caption: High-level workflow for β-humulene quantification by HPLC-PDA.
Detailed Protocol: HPLC-PDA
A. Reagents and Materials
-
β-Humulene analytical standard (≥96% purity)
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade or Milli-Q
-
Volumetric flasks, pipettes, autosampler vials, 0.45 µm nylon or PTFE syringe filters
B. Preparation of Standards and Samples
-
Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of β-humulene in acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a quantity of sample matrix expected to contain β-humulene within the calibration range.
-
Dissolve or extract the sample in a known volume of acetonitrile. For semi-solid formulations like creams, sonication for 15-20 minutes may be required to ensure complete extraction.[11]
-
Crucially, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.
-
C. Instrument Parameters The following parameters are based on published methods and serve as an excellent starting point.[10][11][20]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard systems with PDA capabilities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good retention for non-polar sesquiterpenes.[10] |
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase. |
| Mobile Phase B | HPLC-grade Acetonitrile | The organic modifier for eluting the non-polar analyte. |
| Gradient | 60% B to 95% B over 30 min, hold 5 min, return to 60% B and equilibrate | Gradient elution is necessary to separate β-humulene from other components in complex extracts.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard injection volume. |
| Detector | Photodiode Array (PDA) | |
| Wavelength | 210 nm | β-humulene has weak absorbance; 210 nm provides a reasonable response.[11] |
| Bandwidth | 4 nm | Standard setting. |
| Reference | 360 nm (Bandwidth 10 nm) | Used to correct for baseline drift. |
Method Validation
Similar to the GC-MS method, the HPLC protocol must be validated according to ICH Q2(R1) guidelines.[16][17][18]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak purity index > 0.999; baseline separation from adjacent peaks. | Purity confirmed by PDA spectral analysis. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 | R² > 0.997 over 1.0-100 µg/mL range.[20] |
| Accuracy | 85-115% recovery for spiked samples. | 92-108% recovery at low, mid, and high QC levels.[20] |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 5%; Intermediate (Inter-day) ≤ 10% | RSD < 2.5% for intra- and inter-day precision.[10] |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
Concluding Remarks
Both GC-MS and HPLC-PDA offer robust and reliable platforms for the quantitative analysis of β-humulene. The choice of methodology should be guided by the physicochemical properties of the sample matrix and the specific research question. For volatile-rich samples like essential oils and solvent extracts, GC-MS provides unparalleled sensitivity and specificity. For aqueous-based formulations or when analyzing β-humulene alongside non-volatile compounds, HPLC-PDA is a highly effective alternative. In all cases, rigorous method validation according to established international standards like ISO/IEC 17025 and ICH Q2(R1) is not merely a recommendation but a necessity to ensure data integrity, trustworthiness, and scientific validity.[21][22][23]
References
-
Canada, S. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Santé Canada. Available at: [Link]
- Cao, Y., et al. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). Quality Guidelines.
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Shimadzu Scientific Instruments. Simplified Cannabis Terpene Profiling by GCMS.
- Kanwal, N. ICH Q2 Analytical Method Validation. Slideshare.
- de Almeida Borges, V. R., et al. (2019). Development of a high performance liquid chromatography method for quantification of isomers β-caryophyllene and α-humulene in copaiba oleoresin using the Box-Behnken design. ResearchGate.
- Agilent Technologies. (2021). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower.
- INAB. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
- Sigma-Aldrich. Complete Workflow for Comprehensive Cannabis Terpenes Analysis.
- Unspecified Author. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- Kuntz, C., et al. (2020). A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. PMC.
- ISO. ISO 78-2: Layouts for standards — Part 2: Standard for methods of chemical analysis.
-
Shah, S., et al. (2020). Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants. Journal of AOAC International. Available at: [Link]
- Unspecified Author. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate.
- Ibrahim, E. A., et al. (2019). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PMC.
- Eurachem. Guide to Quality in Analytical Chemistry.
- Unspecified Author. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
- CPI International. (2025). The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories.
-
Letizia, C. S., et al. (2011). Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils. PubMed. Available at: [Link]
- Eurachem. (2016). Guide to Quality in Analytical Chemistry.
- Unspecified Author. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- The Good Scents Company. beta-humulene.
- Unspecified Author. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate.
- Unspecified Author. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. NIH.
- Sigma-Aldrich. Developing HPLC Methods.
- Uniyal, A., et al. (2017). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. ResearchGate.
- da Silva, J. C., et al. (2019). Development and validation of a quantification method for α-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography. SciELO.
- da Silva, J. C., et al. (2019). Development and validation of a quantification method for α-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography. ResearchGate.
- Unspecified Author. Types of primary cyclization of α-humulene and β-caryophyllene. ResearchGate.
-
Letizia, C. S., et al. (2011). Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils. Environmental Toxicology and Chemistry. Available at: [Link]
- Taylor & Francis. Humulene – Knowledge and References.
-
Wikipedia. Humulene. Available at: [Link]
- Gallo, L., et al. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. MDPI.
- Unspecified Author. The chromatogram of β-myrcene and α-humulene by UPC² (ultra-performance.... ResearchGate.
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Application Notes and Protocols for the Chemical Derivatization of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (β-Humulene) for Enhanced Analysis
Introduction: The Analytical Challenge of a Promising Sesquiterpene
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, more commonly known as β-humulene, is a naturally occurring sesquiterpene found in the essential oils of numerous plants, including hops (Humulus lupulus), from which it derives its name.[1] Its isomeric structure with β-caryophyllene and its presence in various botanicals have made it a subject of interest in fields ranging from flavor and fragrance chemistry to pharmacology. However, the analysis of β-humulene, particularly at low concentrations in complex matrices, presents a significant challenge. Its hydrocarbon nature and lack of a strong chromophore make it difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for its identification, derivatization can further enhance its chromatographic properties and provide structural confirmation.
This guide provides detailed application notes and protocols for the chemical derivatization of β-humulene. The described methods are designed to introduce functional groups that improve the analyte's properties for GC-MS and HPLC analysis, thereby increasing sensitivity, improving peak shape, and enabling more robust quantification. The protocols are grounded in established chemical principles and are presented with the underlying causality for each experimental choice, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Structural Features and Rationale for Derivatization
β-Humulene possesses a unique 11-membered ring structure with three double bonds: two endocyclic trisubstituted double bonds and one exocyclic double bond.[1] These unsaturated sites are the primary targets for chemical derivatization. The rationale for derivatizing β-humulene is multifaceted:
-
Enhanced Detectability for HPLC: By introducing a chromophore or fluorophore, the molar absorptivity of the molecule in the UV-Vis spectrum is significantly increased, leading to lower limits of detection in HPLC-UV analysis.
-
Improved Chromatographic Behavior: Derivatization can alter the volatility and polarity of β-humulene, leading to better peak shapes and resolution in both GC and HPLC.
-
Structural Elucidation: The specific derivatization products can provide valuable information for the unambiguous identification of β-humulene in complex mixtures, especially when reference standards are unavailable.
-
Increased Molecular Weight for MS Analysis: Increasing the molecular weight of the analyte can shift its mass-to-charge ratio to a region of the mass spectrum with less background noise, improving the signal-to-noise ratio.
This document will focus on three robust derivatization strategies targeting the double bonds of β-humulene:
-
Epoxidation: The conversion of the double bonds to epoxides.
-
Ozonolysis with Reductive Workup: The cleavage of the double bonds to form stable carbonyl compounds.
-
Diels-Alder Cycloaddition: The reaction of the conjugated diene system (or a rearranged diene) with a dienophile to introduce a UV-active moiety.
Protocol 1: Epoxidation of β-Humulene with m-Chloroperoxybenzoic Acid (m-CPBA) for GC-MS Analysis
Scientific Principle: Epoxidation is a classic organic reaction that converts an alkene into an epoxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its reactivity and relative safety.[2][3] The resulting epoxide derivatives of β-humulene are more polar than the parent compound, which can alter their retention time in GC and provide characteristic mass spectra for identification. Due to the presence of three double bonds with different steric and electronic environments, a mixture of mono-, di-, and tri-epoxides can be expected, with the relative amounts depending on the reaction conditions.
Causality of Experimental Choices:
-
Solvent (Dichloromethane): Dichloromethane (DCM) is an excellent solvent for both β-humulene and m-CPBA, and it is relatively inert under the reaction conditions.
-
Temperature (0 °C to Room Temperature): The reaction is initiated at a low temperature to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to minimize side reactions.
-
Workup Procedure: The workup is critical to remove the unreacted m-CPBA and its byproduct, m-chlorobenzoic acid, which can interfere with the analysis. A wash with sodium thiosulfate reduces excess peroxyacid, and a subsequent wash with a weak base like sodium bicarbonate removes the acidic byproduct.[4]
Detailed Step-by-Step Protocol:
-
Dissolution of β-Humulene: In a clean, dry round-bottom flask, dissolve 10 mg of β-humulene in 5 mL of dichloromethane (CH₂Cl₂).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to bring the temperature to 0 °C.
-
Addition of m-CPBA: In a separate vial, dissolve 1.2 equivalents of m-CPBA (relative to the number of double bonds to be epoxidized; for mono-epoxidation, use ~10 mg) in 2 mL of dichloromethane.
-
Reaction: Add the m-CPBA solution dropwise to the stirred β-humulene solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.
-
Quenching the Reaction: After the reaction is complete, cool the mixture again in an ice bath and add 10 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining m-CPBA. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (DCM) will be the bottom layer.
-
Washing:
-
Wash the organic layer with 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Wash the organic layer with 10 mL of deionized water.
-
Wash the organic layer with 10 mL of brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Sample Preparation for GC-MS: Dissolve the resulting residue (the epoxide derivatives) in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Expected Results & Data Presentation:
The reaction will likely yield a mixture of humulene epoxides. The mono-epoxide is often the major product under controlled conditions. The GC-MS analysis will show new peaks with longer retention times compared to the starting β-humulene. The mass spectra of the epoxides will show a molecular ion peak corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative to β-Humulene) | Key Mass Spectral Fragments |
| β-Humulene | C₁₅H₂₄ | 204.35 | 1.0 | m/z 93, 107, 121, 136, 204 |
| Humulene monoepoxide | C₁₅H₂₄O | 220.35 | > 1.0 | m/z 93, 107, 121, 136, 205, 220 |
| Humulene diepoxide | C₁₅H₂₄O₂ | 236.35 | >> 1.0 | Characteristic fragments depending on epoxide positions |
Diagram of Epoxidation Workflow:
Protocol 2: Ozonolysis with Reductive Workup for GC-MS Analysis
Scientific Principle: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds and replaces them with carbonyl groups. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. A subsequent reductive workup, typically with dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield aldehydes and/or ketones, preventing over-oxidation to carboxylic acids.[5][6][7] This derivatization method dramatically changes the structure and volatility of β-humulene, producing smaller, more polar fragments that can be readily identified by GC-MS.
Causality of Experimental Choices:
-
Solvent (Dichloromethane/Methanol): A mixture of DCM and methanol is often used. DCM is a good solvent for the starting material, while methanol can help to trap the Criegee intermediate, leading to a cleaner reaction.
-
Low Temperature (-78 °C): Ozonolysis is highly exothermic and the intermediates are unstable at higher temperatures. Conducting the reaction at -78 °C (a dry ice/acetone bath) is crucial for safety and to prevent unwanted side reactions.[8]
-
Ozone Purge: After the reaction is complete, the excess ozone must be removed by purging with an inert gas (nitrogen or argon) to prevent it from reacting with the reducing agent in the workup step. The disappearance of the characteristic blue color of ozone in the solution indicates the completion of the reaction.
-
Reductive Workup (Dimethyl Sulfide): Dimethyl sulfide is an effective reducing agent that converts the ozonide to the desired carbonyl compounds while being oxidized to dimethyl sulfoxide (DMSO), which is easily removed during the workup.[5][9]
Detailed Step-by-Step Protocol:
-
Setup: In a fume hood, set up a three-necked round-bottom flask equipped with a gas inlet tube extending below the solvent surface, a gas outlet connected to a bubbler containing a potassium iodide solution (to trap excess ozone), and a thermometer.
-
Dissolution and Cooling: Dissolve 10 mg of β-humulene in 10 mL of a 9:1 mixture of dichloromethane:methanol. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (generated from an ozone generator) through the solution. The solution will turn a pale blue color as ozone saturates it. Continue bubbling until the blue color persists, indicating that the starting material has been consumed (typically 15-30 minutes, depending on the ozone flow rate).
-
Ozone Removal: Stop the ozone flow and bubble dry nitrogen or argon through the solution for 10-15 minutes to remove all excess ozone. The blue color will disappear.
-
Reductive Workup: While the solution is still at -78 °C, add 0.5 mL of dimethyl sulfide (DMS).
-
Warming: Remove the cooling bath and allow the solution to slowly warm to room temperature. Let it stir for at least 2 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMS.
-
Extraction: Dissolve the residue in 10 mL of diethyl ether and wash with 3 x 10 mL of water to remove the DMSO.
-
Drying and Final Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under a gentle stream of nitrogen.
-
Sample Preparation for GC-MS: Dissolve the final residue (a mixture of carbonyl compounds) in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Expected Results & Data Presentation:
The ozonolysis of β-humulene will result in the cleavage of its three double bonds, leading to a mixture of smaller carbonyl-containing fragments. The exact products will depend on which bonds are cleaved. GC-MS analysis will show several new peaks with shorter retention times than β-humulene. The mass spectra of these peaks will correspond to the expected carbonyl fragments.
| Possible Ozonolysis Product | Molecular Formula | Molecular Weight ( g/mol ) | Origin (Double Bond Cleavage) |
| Formaldehyde | CH₂O | 30.03 | Exocyclic methylene |
| Acetone | C₃H₆O | 58.08 | From the gem-dimethyl group after cleavage |
| Other keto-aldehydes | Varies | Varies | From cleavage of the endocyclic double bonds |
Diagram of Ozonolysis Workflow:
Protocol 3: Diels-Alder Derivatization with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) for HPLC-UV Analysis
Scientific Principle: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. While β-humulene itself does not have a classic conjugated diene system, it can isomerize under certain conditions to form one, or a dienophile can react with one of the diene systems within the 11-membered ring. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile that contains a phenyl group, which is a strong chromophore.[10] The reaction of PTAD with a diene forms a stable adduct with significantly enhanced UV absorbance, making it ideal for derivatization prior to HPLC-UV analysis.
Causality of Experimental Choices:
-
Dienophile (PTAD): PTAD is chosen for its high reactivity and the strong UV-absorbing phenyl group it introduces into the molecule. This dramatically increases the sensitivity of detection by HPLC-UV.
-
Solvent (Acetonitrile): Acetonitrile is a common solvent for HPLC analysis and is a suitable solvent for both the sesquiterpene and PTAD.
-
Reaction Conditions (Room Temperature): PTAD is highly reactive and the reaction often proceeds readily at room temperature, minimizing the risk of thermal degradation of the analyte or product.
-
Direct Analysis: A key advantage of this method is that the reaction can often be performed in the HPLC vial, and the reaction mixture can be directly injected for analysis after a short reaction time, simplifying the workflow.
Detailed Step-by-Step Protocol:
-
Stock Solutions:
-
Prepare a stock solution of β-humulene in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a fresh stock solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile at a concentration of 1 mg/mL. PTAD is light-sensitive, so this solution should be prepared fresh and stored in an amber vial.
-
-
Derivatization:
-
In an amber HPLC vial, add 100 µL of the β-humulene stock solution.
-
Add 100 µL of the PTAD stock solution. This provides a molar excess of the derivatizing reagent.
-
Vortex the vial gently to mix.
-
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The characteristic pink/red color of the PTAD solution should fade as it reacts.
-
HPLC Analysis:
-
After the reaction time, the sample is ready for injection into the HPLC system.
-
A reversed-phase C18 column is typically suitable for the separation of the adduct.
-
A gradient elution with water and acetonitrile is recommended.
-
The UV detector should be set to a wavelength where the PTAD adduct has strong absorbance (typically around 254 nm).
-
Expected Results & Data Presentation:
The HPLC chromatogram of the derivatized sample will show a new, strongly absorbing peak corresponding to the β-humulene-PTAD adduct, with a different retention time from the unreacted β-humulene (which may not be detectable by UV). The high molar absorptivity of the adduct will result in a significantly enhanced peak area and a lower limit of detection compared to the underivatized compound.
| Compound | UV-Active Moiety | Expected λmax (nm) | Expected HPLC Signal |
| β-Humulene | None | ~200 | Very weak or undetectable |
| β-Humulene-PTAD Adduct | Phenyl group | ~254 | Strong |
Diagram of Diels-Alder Derivatization Workflow:
Conclusion and Best Practices
The derivatization of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene is a powerful strategy to overcome the analytical challenges associated with its nonpolar, non-chromophoric structure. The choice of derivatization method will depend on the analytical instrumentation available and the specific goals of the analysis.
-
For GC-MS analysis , both epoxidation and ozonolysis provide derivatives with distinct mass spectra that can aid in structural confirmation and quantification.
-
For HPLC-UV analysis , Diels-Alder cycloaddition with a UV-active dienophile like PTAD is a highly effective method for enhancing detection sensitivity.
As with any chemical derivatization procedure, it is essential to perform appropriate controls, including a blank reaction (without the analyte) and an analysis of the underivatized analyte, to ensure that the observed peaks are indeed the desired derivatives. Method validation, including an assessment of linearity, accuracy, and precision, should be performed for quantitative applications. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and accurately analyze β-humulene in a variety of complex matrices.
References
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]
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Organic Syntheses. 1-oxo-2-cyclohexenyl-2-carbonitrile. Retrieved from [Link]
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Frontier, A. J. (2026). Workup: mCPBA Oxidation. University of Rochester. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Ozonolysis. Retrieved from [Link]
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YouTube. (2023). mCPBA Epoxidation (Chem 231). Retrieved from [Link]
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Dudley, G. B., & Pelphrey, P. (2016). Alkene ozonolysis in the academic lab. UNL Digital Commons. Retrieved from [Link]
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Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
YouTube. (2012). Ozonolysis of an Alkene - Reductive Work-Up 001. Retrieved from [Link]
-
Khan Academy. (n.d.). Ozonolysis. Retrieved from [Link]
- Dai, M., Sarlah, D., Yu, M., Danishefsky, S. J., Jones, G. O., & Houk, K. N. (2007). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society, 129(3), 645–657.
- Demaray, J. A., & Soule, E. R. (2019). Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes. ACS Central Science, 5(9), 1546–1551.
-
MDPI. (2025). Study on Diels–Alder Reaction of Spilanthol. Retrieved from [Link]
-
MDPI. (2021). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Phenyl‐1,2,4‐Triazoline‐3,5‐Dione. Retrieved from [Link]
- Bradley, L. M., Springer, J. W., & Gregory, M. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles.
-
ResearchGate. (2019). Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to humulene-3,4-epoxide, 177. Retrieved from [Link]
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Dai, M., et al. (2007). Highly Selective Diels-Alder Reactions of Directly Connected Enyne Dienophiles. Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
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MDPI. (2022). Fermentative α-Humulene Production from Homogenized Grass Clippings as a Growth Medium. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Visible-light-mediated Diels–Alder reactions under single-chain polymer confinement: investigating the role of the crosslinking moiety on catalyst activity. Retrieved from [Link]
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PubMed Central. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
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MDPI. (2023). Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. Retrieved from [Link]
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Application Notes and Protocols: β-Humulene as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Humulene, a widely available, naturally occurring monocyclic sesquiterpene, represents a privileged scaffold for the synthesis of a diverse array of complex chemical entities. Its unique 11-membered ring structure, featuring three non-conjugated double bonds, offers multiple reactive sites for strategic chemical modifications. This application note provides a detailed guide for the synthetic chemist, outlining key transformations of β-humulene, including oxidation, epoxidation, and cyclization, to generate novel compounds with significant therapeutic potential. The protocols provided herein are designed to be robust and reproducible, serving as a foundational resource for the exploration of humulene-derived chemical space in drug discovery and development.
Introduction: The Untapped Potential of a Natural Scaffold
β-Humulene, also known as α-caryophyllene, is a key component of the essential oils of numerous plants, including hops (Humulus lupulus), from which it derives its name, and various cannabis species.[1] Structurally, it is an isomer of the more rigid bicyclic sesquiterpene, β-caryophyllene, with which it often co-occurs.[1] The conformational flexibility of its 11-membered ring and the presence of two trisubstituted and one disubstituted double bond make β-humulene a highly versatile chiral pool starting material.[1]
The biological activities of β-humulene and its derivatives are well-documented, encompassing anti-inflammatory, analgesic, and anticancer properties.[2][3] This inherent bioactivity, coupled with its ready availability, positions β-humulene as an ideal starting point for the development of novel therapeutics. The strategic functionalization of the humulene core can lead to the synthesis of complex natural products and their analogues, offering opportunities to enhance potency, selectivity, and pharmacokinetic profiles.
This guide provides detailed protocols for three key classes of β-humulene transformations:
-
Oxidative Cleavage: Harnessing the reactivity of the double bonds to generate smaller, functionalized building blocks.
-
Selective Epoxidation: Introducing oxirane rings to create valuable intermediates for further functionalization.
-
Transannular Cyclization: Exploiting the proximity of reactive centers to construct novel polycyclic frameworks.
General Laboratory Practices
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Reagent Handling: β-Humulene is a volatile organic compound and should be handled with care. Many of the reagents used in the following protocols, such as ozone and strong oxidizing agents, are hazardous and require specific handling procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.
Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. Visualization can be achieved using UV light and/or staining with an appropriate agent (e.g., potassium permanganate or ceric ammonium molybdate).
Purification: Column chromatography on silica gel is the primary method for purifying the products of these reactions. The choice of eluent will depend on the polarity of the target compound.
Synthetic Transformations of β-Humulene: Protocols and Mechanistic Insights
Oxidative Cleavage via Ozonolysis
Ozonolysis is a powerful method for cleaving the double bonds of β-humulene to yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. This transformation is particularly useful for breaking down the macrocyclic structure into smaller, synthetically valuable fragments. The endocyclic double bond of β-humulene is generally more reactive towards ozone than the exocyclic double bond.[4]
Protocol 3.1: Ozonolysis of β-Humulene with Reductive Workup
This protocol describes the ozonolysis of β-humulene followed by a reductive workup with dimethyl sulfide (DMS) to yield aldehyde-containing fragments.
Materials:
-
β-Humulene (98% purity)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve β-humulene (1.0 g, 4.9 mmol) in a mixture of anhydrous DCM (50 mL) and anhydrous MeOH (50 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a bubbler containing a potassium iodide solution to quench excess ozone.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is typically complete when a pale blue color persists in the solution, indicating an excess of ozone. Monitor the reaction by TLC (e.g., 9:1 hexane/ethyl acetate).
-
Once the reaction is complete, purge the solution with argon or nitrogen gas for 15-20 minutes to remove excess ozone.
-
Slowly add dimethyl sulfide (2.0 mL, 27.4 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours, or until the ozonide is completely reduced (can be monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the desired aldehyde products.
Expected Outcome: This procedure will yield a mixture of aldehyde products resulting from the cleavage of the most reactive double bond(s) of β-humulene. The major product is typically β-nocaryophyllone aldehyde.[5]
Table 1: Representative Ozonolysis Products of Sesquiterpenes
| Starting Material | Major Products | Reported Yield | Reference |
| β-Caryophyllene | β-Nocaryophyllone aldehyde | 79% | [5] |
| β-Caryophyllene | β-Caryophyllene aldehyde | 11% | [5] |
Causality Behind Experimental Choices:
-
The use of a low temperature (-78 °C) is crucial to stabilize the initially formed ozonide and prevent side reactions.
-
Methanol is often used as a co-solvent to help solubilize the ozonide intermediate.
-
A reductive workup with DMS is employed to convert the ozonide to aldehydes without over-oxidation to carboxylic acids.
Diagram 1: Ozonolysis of β-Humulene
Caption: Ozonolysis workflow for β-humulene.
Selective Epoxidation
Epoxidation introduces a reactive three-membered oxirane ring onto one of the double bonds of β-humulene. This functional group serves as a versatile handle for subsequent nucleophilic ring-opening reactions, leading to a wide range of difunctionalized derivatives. The selectivity of epoxidation can often be controlled by the choice of reagent and reaction conditions.
Protocol 3.2: Monoepoxidation of β-Humulene with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the selective monoepoxidation of β-humulene using m-CPBA, a common and effective epoxidizing agent.
Materials:
-
β-Humulene (98% purity)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve β-humulene (1.0 g, 4.9 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 g, ~4.9 mmol, 1.0 equivalent) in DCM (20 mL).
-
Add the m-CPBA solution dropwise to the β-humulene solution over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to destroy any excess peroxide, followed by saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired humulene epoxide(s).
Expected Outcome: This reaction typically yields a mixture of mono-epoxides, with humulene epoxide II being a major product.[1] The exact ratio of epoxide isomers may vary.
Table 2: Representative Epoxidation Conditions for Terpenes
| Terpene | Oxidant | Catalyst | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| α-Pinene | H₂O₂ | Tungsten-based | None | 50 | >93 | ~100 (to epoxide) | [6] |
| Limonene | O₂ | Co/SBA-15 | Ethyl Acetate | Mild | 90 | 68 (to 1,2-epoxide) | [7][8] |
| β-Pinene | H₂O₂ | PdCl₂ | Acetonitrile | RT | 58 | 19 (to epoxide) | [9] |
Causality Behind Experimental Choices:
-
m-CPBA is a convenient and relatively selective epoxidizing agent that is easy to handle.
-
The reaction is performed at 0 °C to control the exothermicity and improve selectivity.
-
The aqueous workup is essential to remove the acidic byproduct and any unreacted peroxide.
Caption: Mechanistic pathway of acid-catalyzed cyclization.
Characterization of Novel Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon skeleton and stereochemistry of the products. 2D NMR techniques (COSY, HSQC, HMBC) are often necessary for complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as hydroxyls, carbonyls, and epoxides.
-
X-ray Crystallography: Provides unambiguous structural determination for crystalline compounds.
Conclusion and Future Outlook
β-Humulene is a readily accessible and synthetically versatile natural product that serves as an excellent starting point for the generation of novel and structurally diverse compounds. The protocols outlined in this application note for oxidation, epoxidation, and cyclization provide a solid foundation for researchers to explore the rich chemistry of this sesquiterpene. The resulting derivatives, with their varied functional groups and stereochemistries, are promising candidates for screening in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. Further exploration of chemoenzymatic and catalytic asymmetric transformations of β-humulene will undoubtedly unlock even greater potential for this remarkable natural scaffold.
References
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Humulene. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Smith, K. L., et al. (2025). Chemoenzymatic synthesis of (E,E,Z)-humulene derived natural products. ChemRxiv. [Link]
-
Zimmer, A., & Fürstner, A. (2024). Total Synthesis of the Humulene-Derived Sesquiterpenoid (-)-Integrifolian-1,5-dione. Angewandte Chemie International Edition. [Link]
-
Stoltz, B. M. (2007). Sesquiterpenoids Biosynthesis and Total Synthesis. Caltech. [Link]
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McKervey, M. A., & Wright, J. R. (1970). A cyclisation of humulene. Journal of the Chemical Society C: Organic. [Link]
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Barreto, E. J., et al. (2021). Types of primary cyclization of α-humulene and β-caryophyllene. ResearchGate. [Link]
-
Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. (2023). RSC Advances. [Link]
-
Winterhalter, R., et al. (2009). The gas-phase ozonolysis of β-caryophyllene (C15H24). Part I: An experimental study. Physical Chemistry Chemical Physics. [Link]
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-
Viveiros, M. M. H., et al. (2022). Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts. International Journal of Ophthalmology. [Link]
-
Parveen, A., et al. (2018). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Catalysts. [Link]
-
Jaoui, M., et al. (2015). Preparation of beta-caryophyllene oxidation products and their determination in ambient aerosol samples. Atmospheric Environment. [Link]
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The Clinical Translation of α-humulene – A Scoping Review. (2024). Drug Design, Development and Therapy. [Link]
-
Bakhvalov, O. V., et al. (2016). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Careene and Limonene. Chemistry for Sustainable Development. [Link]
-
Epoxidation of Terpenes. (2021). Catalysts. [Link]
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Asymmetric synthesis of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene enantiomers
Executive Summary
The synthesis of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (commonly known as
This Application Note details the asymmetric synthesis of the humulene core, focusing on the construction of the 11-membered macrocycle with precise stereocontrol. We prioritize the Ring-Opening/Ring-Closing Metathesis (ROM-RCM) Cascade and Thionium Ion-Initiated Cyclization as the authoritative protocols for generating these enantiomerically enriched scaffolds.[1]
Strategic Analysis & Mechanistic Insight
The Chirality Paradox of -Humulene
Structurally,
-
Challenge: The primary synthetic hurdle is the entropic penalty of closing an 11-membered ring (medium-sized ring) and the enthalpic strain caused by transannular interactions.[1]
-
Solution: Modern asymmetric synthesis relies on conformational locking via precursor stereocenters (Chiral Pool or Asymmetric Catalysis) followed by high-dilution macrocyclization.[1]
Pathway Selection: Metathesis vs. Cationic Cyclization
Two dominant strategies have emerged for the asymmetric construction of this core:[1]
-
ROM-RCM Cascade (Han et al.): Utilizes a strained cyclobutene or similar precursor to drive the formation of the 11-membered ring via Ruthenium-catalyzed metathesis.[1] This is the preferred method for collective synthesis of humulanolides.[1]
-
Thionium Ion Cyclization (Trost et al.): A diastereoselective cationic cyclization that forges the ring while setting the relative stereochemistry of the bridgehead carbons.[1]
Detailed Experimental Protocols
Protocol A: Asymmetric Assembly via ROM-RCM Cascade
Based on the methodology of Han et al. (J. Am. Chem. Soc.)
Objective: Synthesis of the chiral humulanolide core (Asteriscunolide precursor) from a cyclobutene-fused lactone.
Reagents & Equipment:
-
Catalyst: Grubbs II or Hoveyda-Grubbs II Catalyst.[1]
-
Solvent: Dichloromethane (DCM), degassed, anhydrous.[1]
-
Atmosphere: Argon or Nitrogen (strictly inert).[1]
-
Reaction Vessel: High-dilution setup (Syringe pump).[1]
Step-by-Step Methodology:
-
Precursor Preparation:
-
Synthesize the chiral cis-fused cyclobutene lactone starting from a chiral aldehyde (e.g., via asymmetric allylation). Ensure the absolute configuration of the side chains is set (typically >95% ee).[1]
-
-
Metathesis Setup (The Cascade):
-
Dissolve the cyclobutene precursor (1.0 equiv) in anhydrous DCM to achieve a high dilution concentration (0.001 M to 0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.[1]
-
Add Ethylene gas (1 atm) if ring-opening is slow, OR rely on the inherent strain of the cyclobutene.[1]
-
-
Catalyst Injection:
-
Dissolve Hoveyda-Grubbs II catalyst (5-10 mol%) in a minimal amount of DCM.[1]
-
Add the catalyst solution slowly to the reaction mixture at reflux (40°C).
-
-
Reaction Monitoring:
-
Quenching & Purification:
Data Output:
-
Yield: Typically 60-75%.[1]
-
Selectivity: The (E,E)-diene geometry is usually favored due to the thermodynamic stability of the macrocycle.[1]
Protocol B: Thionium Ion-Initiated Macrocyclization
Based on the methodology of Trost et al.[1]
Objective: Diastereoselective closure of the 11-membered ring using a sulfur-based auxiliary.
Step-by-Step Methodology:
-
Substrate Assembly:
-
Prepare the acyclic precursor containing a chiral hydroxyl group (set via Zn-ProPhenol catalyzed alkynylation) and a sulfide acetal moiety.[1]
-
-
Cyclization Event:
-
Desulfurization (Optional):
-
If the target is the hydrocarbon core, remove the sulfur auxiliary using Raney Nickel or radical reduction (
).[1]
-
Visualization: The ROM-RCM Cascade Pathway
The following diagram illustrates the logical flow of the Ring-Opening/Ring-Closing Metathesis cascade used to construct the chiral humulene skeleton.
Caption: Schematic of the ROM-RCM cascade for the asymmetric synthesis of the humulene core. High dilution is critical to prevent oligomerization.[1]
Quality Control & Validation
To ensure the integrity of the synthesized enantiomers, the following analytical protocols are mandatory:
| Analytical Method | Parameter | Acceptance Criteria |
| Chiral HPLC | Enantiomeric Excess (ee) | > 95% (using Chiralcel OD-H or AD-H columns) |
| 1H NMR (600 MHz) | Olefin Geometry | Coupling constants ( |
| NOESY NMR | Conformation | Cross-peaks between C1-Me and C11-H confirming ring folding |
| X-Ray Crystallography | Absolute Configuration | Flack parameter < 0.05 (if crystalline derivative obtained) |
References
-
Han, J. C., Li, F., & Li, C. C. (2014).[1] "Collective Synthesis of Humulanolides Using a Metathesis Cascade Reaction." Journal of the American Chemical Society, 136(39), 13610–13613.[1] Link[1]
-
Zimmer, A., et al. (2024).[1] "Total Synthesis of the Humulene-Derived Sesquiterpenoid (-)-Integrifolian-1,5-dione." ChemistryEurope, 2(6).[1] Link[1]
-
Trost, B. M., & Hu, Y. (2006).[1] "Thionium Ion Initiated Medium-Sized Ring Formation: The Total Synthesis of Asteriscunolide D." Journal of the American Chemical Society, 128(36), 11754–11755.[1] Link[1]
-
Miyaura, N., et al. (1984).[1] "New stereo- and regiospecific synthesis of humulene by means of the palladium-catalyzed cyclization of haloalkenylboranes."[1][2] Tetrahedron Letters, 25(7), 761-764.[1] Link
-
PubChem. (n.d.).[1] "beta-Humulene Compound Summary." National Library of Medicine.[1] Link[1]
Sources
Application Note: A Comprehensive Guide to the Analytical Method Development for the Quantification of β-Humulene in Complex Matrices
Abstract
This application note provides a detailed guide for the development and validation of robust analytical methods for the quantification of β-humulene (also known as α-humulene), a prevalent sesquiterpene in many essential oils and plant extracts. Due to its volatility, isomeric complexity with compounds like β-caryophyllene, and the challenges posed by complex sample matrices, accurate quantification requires a systematic approach.[1][2] This guide delves into critical aspects of sample preparation, offers a comparative analysis of Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies, and outlines a comprehensive validation strategy in accordance with ICH guidelines to ensure data integrity and reliability.
Introduction: The Challenge of Quantifying β-Humulene
β-Humulene is a naturally occurring monocyclic sesquiterpene responsible for the characteristic woody and spicy aroma of numerous plants, including hops (Humulus lupulus), cannabis (Cannabis sativa L.), and various herbs.[1] Its therapeutic potential, including anti-inflammatory properties, has made it a target for quantification in pharmaceutical and natural product development.[2]
However, the accurate quantification of β-humulene is far from trivial. Key challenges include:
-
Volatility and Thermal Instability: As a volatile organic compound, β-humulene is susceptible to loss during sample preparation and can be prone to thermal degradation, particularly during GC analysis if conditions are not optimized.[3]
-
Isomeric Co-elution: β-Humulene is an isomer of β-caryophyllene, and they are frequently found together in nature.[1] Their structural similarity makes chromatographic separation a critical challenge that must be overcome for accurate quantification.[4][5]
-
Complex Matrices: Natural product extracts are inherently complex, containing a multitude of compounds (lipids, pigments, other terpenes) that can interfere with the analysis. This phenomenon, known as the "matrix effect," can suppress or enhance the analytical signal, leading to inaccurate results.[6][7]
This guide provides the scientific rationale and step-by-step protocols to navigate these challenges, enabling researchers to develop and validate a method that is fit for its intended purpose.
Foundational Stage: Strategic Sample Preparation
The primary goal of sample preparation is to extract β-humulene from the matrix efficiently while minimizing the co-extraction of interfering components.[8] The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Extraction Methodologies
-
Liquid-Liquid Extraction (LLE): A conventional and effective method involving the partitioning of β-humulene into an immiscible organic solvent like hexane or ethyl acetate. While robust, LLE can be time-consuming and require significant volumes of organic solvent.[8][9]
-
Headspace Solid-Phase Microextraction (HS-SPME): An excellent technique for volatile compounds in solid or liquid samples. HS-SPME is a solvent-free method where a coated fiber adsorbs volatiles from the headspace above the sample. This provides a very clean extract, minimizing matrix interference, and is non-destructive to the bulk sample.[10]
-
Distillation Techniques: Methods like Simultaneous Distillation-Extraction (SDE) are highly efficient for extracting volatile terpenes from plant materials.[8]
The selection of an appropriate internal standard (IS) at this stage is critical to account for variability during sample preparation and injection. For GC-based methods, n-tridecane is a common choice as it is not typically found in plant samples and elutes within the typical terpene chromatographic window.[9][11]
Workflow for Sample Preparation
Caption: General workflow for liquid extraction of β-humulene.
Core Methodology: Chromatographic Separation and Detection
Gas Chromatography (GC) is the predominant technique for analyzing volatile terpenes like β-humulene.[12][13] However, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry offers a viable alternative, particularly when analyzing a broader range of compounds with varying volatilities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for β-humulene analysis, offering excellent separation efficiency and definitive identification.
-
Causality Behind GC Parameter Choices:
-
Inlet Technique: A cool on-column or direct injection technique is often superior to conventional heated headspace, as it minimizes the risk of thermal degradation of sensitive terpenes and provides a more accurate representation of the sample's composition.[14]
-
Column Selection: A non-polar or mid-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), provides effective separation of sesquiterpenes based on their boiling points and interaction with the stationary phase.[15]
-
Oven Program: A carefully optimized temperature ramp is essential to resolve β-humulene from its isomer, β-caryophyllene, and other neighboring terpenes. A slow initial ramp rate (e.g., 3-5°C/min) is often required for this critical separation.[15]
-
Detection: Mass Spectrometry (MS) is preferred over Flame Ionization Detection (FID) for its specificity. Operating in Selected Ion Monitoring (SIM) mode, where the instrument only monitors specific ions characteristic of β-humulene, significantly enhances sensitivity and reduces interference from matrix components.[13]
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
While less common, LC-MS is a powerful tool, especially for complex extracts containing both volatile and non-volatile compounds.[16]
-
Causality Behind LC Parameter Choices:
-
Ionization Source: β-Humulene is a non-polar hydrocarbon, making it challenging to ionize with Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is a more effective and suitable ionization technique for such compounds and is generally less susceptible to matrix effects.[17][18]
-
Column Selection: Reversed-phase columns (C18, C30, or polar-embedded) are typically used. A C30 column can offer unique selectivity for isomeric compounds.[16]
-
Mobile Phase: A gradient of methanol or acetonitrile with water is common. Unlike many LC methods, modifiers like formic acid or ammonium acetate may not significantly improve ionization for non-polar terpenes via APCI.[16]
-
Detection: Tandem Mass Spectrometry (MS/MS) is required for specificity, using Multiple Reaction Monitoring (MRM) to isolate a specific precursor-product ion transition for β-humulene.
-
Method Development Comparison
Caption: Key optimization stages for GC and LC methods.
Method Validation: A System for Self-Validation
A developed method is only trustworthy if it has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] The protocols should be designed following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20][21]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from β-humulene, free from interference from matrix, impurities, or isomers. | Peak purity analysis; baseline separation from critical pairs (e.g., β-caryophyllene) with resolution (Rs) > 1.5.[12] |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99.[15][22] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked samples typically within 80-120%.[15] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 15% (typically stricter, e.g., <10%, for assay).[15] |
| LOD & LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise (S/N) ratio ≥ 3; LOQ: S/N ratio ≥ 10.[12][15] |
| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temp). | %RSD of results should remain within acceptable limits.[23] |
Validation Workflow
Caption: A logical flow for executing method validation studies.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive starting point. Researchers must optimize these parameters for their specific instrumentation and sample matrices.
Protocol 1: Sample Preparation by Liquid Extraction
-
Internal Standard (IS) Preparation: Prepare a 100 µg/mL stock solution of n-tridecane in ethyl acetate.
-
Sample Weighing: Accurately weigh approximately 100 mg of homogenized plant material (or an equivalent amount of extract) into a 10 mL glass vial.
-
Extraction: Add 5 mL of ethyl acetate containing the internal standard (e.g., at 10 µg/mL).
-
Vortex/Sonicate: Vortex the vial for 30 seconds, followed by sonication for 10 minutes to ensure thorough extraction.[24]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to pellet solid material.
-
Final Sample: Carefully transfer a 1 mL aliquot of the supernatant into a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Method for Quantification
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[15]
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: 250°C, Split mode (15:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Transfer Line: 260°C.
-
Ion Source: 300°C (EI at 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
β-Humulene Ions: Monitor m/z 93, 161, 204.
-
β-Caryophyllene Ions: Monitor m/z 93, 133, 204.
-
n-Tridecane (IS) Ions: Monitor m/z 57, 71, 184.
-
Protocol 3: Calibration and Quantification
-
Stock Solution: Prepare a 1000 µg/mL stock solution of certified β-humulene reference standard in ethyl acetate.
-
Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[15]
-
Spiking: Add the internal standard solution to each calibration standard to a final concentration of 10 µg/mL.
-
Curve Generation: Inject the calibration standards and plot the ratio of the β-humulene peak area to the IS peak area against the concentration of β-humulene. Apply a linear regression with 1/x weighting.
-
Quantification: Analyze the prepared samples. Use the generated calibration curve to determine the concentration of β-humulene in the unknown samples based on their peak area ratios.
References
-
Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry, 11(8), 1389-1405. Available at: [Link]
-
METER Group. (2023). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Available at: [Link]
-
Agilent Technologies. (2021). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Application Note. Available at: [Link]
-
Workman, J. Jr. (2017). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online. Available at: [Link]
-
Borges, K. B., Ribeiro, A. F., Anselmo, C. S., Cabral, L. M., & de Sousa, V. P. (2013). Development of a high performance liquid chromatography method for quantification of isomers β-caryophyllene and α-humulene in copaiba oleoresin using the Box-Behnken design. Journal of Chromatography B, 940, 35-41. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Chandra, S., Radwan, M. M., Majumdar, C. G., & ElSohly, M. A. (2019). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography–Flame Ionization Detector. Journal of Analytical Methods in Chemistry, 2019, 8263948. Available at: [Link]
-
Nie, P., Hrouzek, P., & Krs, O. (2023). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. Scientific Reports, 13(1), 12345. Available at: [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Sexton, M., Zabaleta, J., & Finlay, D. B. (2020). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Planta Medica, 86(18), 1363-1371. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
IJCRT. (2022). A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. International Journal of Creative Research Thoughts, 10(5). Available at: [Link]
-
Letzel, T., & Herrero, P. (2011). Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils. Environmental Toxicology and Chemistry, 30(9), 2031-2040. Available at: [Link]
-
ResearchGate. (2019). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix-effect-in-bioanalysis-an-overview. Available at: [Link]
-
Enzene Biosciences. (n.d.). Method development (R&D). Available at: [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]
-
de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, V. P. (2013). Development and validation of a quantification method for α-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography. Revista Brasileira de Farmacognosia, 23(2), 263-269. Available at: [Link]
-
ResearchGate. (n.d.). Types of primary cyclization of α-humulene and β-caryophyllene. Available at: [Link]
-
Wikipedia. (n.d.). Humulene. Available at: [Link]
-
ResearchGate. (2017). (PDF) Matrix effects and application of matrix effect factor. Available at: [Link]
-
Future Science. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 929-932. Available at: [Link]
-
ResearchGate. (2021). Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structures of β-myrcene and α-humulene. Available at: [Link]
-
Kim, Y. S., Lee, Y. M., & Kim, J. (2020). Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports, 10(1), 18889. Available at: [Link]
Sources
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 15. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Method development | Enzene Biosciences [enzene.com]
- 24. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming challenges in the chromatographic purification of beta-Humulene
Topic: Overcoming challenges in the chromatographic purification of beta-Humulene (
Introduction: The "Ghost" Molecule
Welcome to the beta-Humulene Purification Support Hub. If you are here, you are likely facing one of three problems: your compound is co-eluting with beta-Caryophyllene, it is disappearing on your column, or your UV detector shows nothing but baseline noise.
Beta-Humulene is a monocyclic sesquiterpene containing three non-conjugated double bonds. Its lack of a conjugated chromophore makes it nearly invisible to standard UV detection, and its structural similarity to beta-Caryophyllene (often present in the same matrices like Humulus lupulus or Cannabis sativa) makes separation on standard C18 phases notoriously difficult. Furthermore, it is acid-sensitive; the acidic silanols on standard silica gel can catalyze skeletal rearrangements, destroying your yield before it ever elutes.
This guide moves beyond standard protocols to address the specific physicochemical hurdles of purifying beta-Humulene.
Module 1: Method Selection & Strategy
Before injecting, select the correct modality. Beta-Humulene is volatile and hydrophobic.
Decision Matrix: Which Technique?
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.
Module 2: The Separation (HPLC & Argentation)
The Challenge: Beta-Humulene and beta-Caryophyllene are structural isomers. On standard C18 (ODS) columns, separation is driven by hydrophobicity. Since both molecules have nearly identical LogP values (~4.4 - 4.6), they often co-elute or show poor resolution (
The Solution: Argentation Chromatography (Silver Ion Complexation).[1]
Silver ions (
Protocol: Silver-Impregnated HPLC
Option A: Commercial Ag+ Columns (Recommended)
-
Column: ChromSpher Lipids or similar Silver-loaded ion exchange phase.
-
Mobile Phase: Isocratic Hexane:Acetonitrile (99:1 to 95:5).
-
Mechanism: Humulene is retained longer due to stronger
-complexation with the three internal double bonds compared to Caryophyllene.
Option B: Mobile Phase Doping (Budget Alternative)
-
Base Column: C18 or Phenyl-Hexyl (Phenyl phases offer
selectivity). -
Additive: Add
Silver Nitrate ( ) to the aqueous portion of the mobile phase. -
Warning: Silver precipitates with chloride. Do not use HCl or chlorinated solvents. Flush system with water immediately after use to prevent silver deposition on pump seals.
Physicochemical Profile & Column Selection
| Feature | Beta-Humulene Property | Recommended Stationary Phase | Why? |
| Polarity | Non-polar (Hydrophobic) | C30 or Phenyl-Hexyl | C30 offers shape selectivity; Phenyl interacts with double bonds. |
| Electronic | 3 Isolated Double Bonds | Silver ( | Exploits |
| Acidity | Acid-Labile | Hybrid Silica (High pH stable) | Resists hydrolysis; allows basic mobile phases to prevent rearrangement. |
Module 3: Troubleshooting Guide
Issue 1: The "Invisible" Peak (Detection Failure)
User Question: "I injected 10 mg of oil, but my UV detector at 254 nm shows a flat line. Is my column clogged?"
Diagnosis:
Beta-Humulene lacks a conjugated diene system. It does not absorb UV light at 254 nm. Its absorption maximum (
Corrective Action:
-
Change Wavelength: Set UV to 205 nm or 210 nm .
-
Solvent Cutoff: You cannot use Methanol or Acetone at 205 nm (they absorb UV). Switch to Acetonitrile (ACN) and Water.
-
Universal Detection (Best): Use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). These respond to mass, not chromophores.
Issue 2: Sample Degradation on Silica (Flash Chromatography)
User Question: "My crude extract had 40% humulene. After Flash purification on silica gel, I recovered only 10%, and I see new peaks. What happened?"
Diagnosis: Standard silica gel is slightly acidic (pH 5-6). This acidity catalyzes the protonation of the double bonds, leading to skeletal rearrangement (isomerization) into other sesquiterpenes (e.g., caryophyllene-like structures or oxidation products).
Corrective Action: The "Buffered Silica" Protocol You must neutralize the silica surface before running the column.
Step-by-Step Protocol:
-
Prepare Slurry: Mix Silica Gel 60 with Hexane.
-
Add Buffer: Add 1% to 2% Triethylamine (TEA) to the slurry.
-
Pack Column: Pour the slurry. The TEA neutralizes acidic silanol sites.
-
Equilibrate: Flush with 2 column volumes (CV) of Hexane + 0.5% TEA.
-
Run: Elute with Hexane/Ethyl Acetate gradients. Note: TEA elutes early; the column remains neutral for the run.
Issue 3: Co-elution with beta-Caryophyllene
User Question: "I have a broad peak. MS confirms both humulene and caryophyllene are in it. How do I split them?"
Diagnosis:
Insufficient selectivity (
Corrective Action: If you cannot use Silver Ion chromatography (Module 2), use Cyclodextrin Modifiers .
-
Add: Hydroxypropyl-
-cyclodextrin (HP- -CD) to the mobile phase (10-20 mM). -
Mechanism: Cyclodextrins form inclusion complexes. The "shape fit" difference between the humulene ring (11-membered macrocycle) and caryophyllene (bicyclic) alters their retention times significantly [1].
Module 4: Advanced Workflow (Scale-Up)
For researchers needing >500 mg purity, Countercurrent Chromatography (CCC) is superior because it uses no solid support, eliminating the risk of silica-induced degradation.
CCC Workflow Logic
Figure 2: Countercurrent Chromatography workflow utilizing Silver Nitrate in the stationary phase to enhance separation factors.
Solvent System: n-Hexane : Methanol : Water (10:9:1 v/v/v) with 0.3 mol/L
-
Result: Humulene partitions into the Ag-rich phase more strongly, eluting later than caryophyllene.
References
-
Development and validation of a quantific
-humulene and trans-caryophyllene in Cordia verbenacea by high performance liquid chromatography. Source: SciELO / Revista Brasileira de Farmacognosia. URL:[Link] -
Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids. Source: MDPI (Molecules). URL:[Link]
-
Silver Ion Chromatography for Lipid Separation. Source: AOCS Lipid Library. URL:[Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases. Source: PubMed / Journal of Chromatography A. URL:[Link]
For further assistance, please contact the Applications Engineering team with your specific chromatograms attached.
Sources
Technical Support Center: Identification of β-Humulene Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of β-humulene (also known as α-humulene) degradation products. As a sesquiterpene with significant therapeutic potential, understanding its stability and degradation profile is critical for ensuring the efficacy, safety, and quality of research materials and final products.[1][2] This document is designed to provide both the theoretical basis and practical steps to navigate the complexities of your experimental workflow.
Section 1: Understanding β-Humulene Stability
This section addresses fundamental questions about the nature of β-humulene and its propensity to degrade.
Q1: What is β-humulene and why is it so susceptible to degradation?
A: β-humulene is a naturally occurring monocyclic sesquiterpene hydrocarbon (C15H24) found in the essential oils of numerous plants, including Humulus lupulus (hops), Cordia verbenacea, and Cannabis sativa.[2][3][4] Its structure consists of an 11-membered ring with three non-conjugated carbon-carbon double bonds.[3]
This molecular structure is the primary reason for its instability. The double bonds are electron-rich sites, making them highly susceptible to attack by electrophiles, particularly atmospheric oxygen. This high reactivity leads to various chemical transformations, compromising the purity and potency of β-humulene over time.[1][3] Its high volatility also contributes to losses during production and storage.[1]
Q2: What are the primary environmental factors that trigger the degradation of β-humulene?
A: The degradation of β-humulene is primarily initiated by exposure to three main factors:
-
Oxidation (Air Exposure): This is the most common degradation pathway. The double bonds in the humulene ring react with atmospheric oxygen, a process known as auto-oxidation, to form various oxygenated derivatives.[3][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and thermal decomposition.[5][6] Studies on the related sesquiterpene, β-caryophyllene, show significant decomposition and conversion to its oxide form at temperatures above 170°C.[6][7]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, provides the energy to initiate and accelerate degradation reactions.[5][8] Sunlight has been shown to speed up the transformation of pure humulene.[5]
Q3: What are the most common degradation products I should be looking for?
A: The degradation of β-humulene primarily yields a series of oxygenated compounds. The specific products formed depend on the degradation conditions (e.g., heat, light, oxygen). Based on extensive research, particularly in the context of hop aging in brewing, several key products have been identified.[5]
| Degradation Product | Molecular Formula | Key Characteristics & Formation Conditions |
| Humulene Epoxide I | C15H24O | An epoxide formed by the oxidation of one of the ring's double bonds. Commonly found in aged hops.[5] |
| Humulene Epoxide II | C15H24O | A major product of both thermal and photo-oxidation.[5] Its hydrolysis products contribute to the "hoppy" aroma in beer.[3] |
| Humulenol II | C15H24O | An alcohol derivative that can be a significant hop flavor contributor.[5] |
| Humuladienone | C15H22O | A ketone derivative reported to form upon standing, a process accelerated by heat and sunlight.[5] |
Section 2: Experimental Design and Analysis Workflow
A systematic approach is crucial for accurately identifying degradation products. This section outlines a general workflow and key experimental protocols.
Caption: General workflow for forced degradation and product identification.
Q4: How should I design a forced degradation study for β-humulene?
A: A forced degradation, or stress testing, study is essential to predict the degradation pathways and demonstrate the specificity of your analytical method.[9] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]
Protocol: Forced Degradation of β-Humulene
-
Prepare Stock Solution: Dissolve a known concentration of high-purity β-humulene in a suitable solvent (e.g., methanol or ethanol).
-
Establish Control: Keep one aliquot of the stock solution protected from light at a low temperature (e.g., -20°C). This is your time-zero/control sample.
-
Apply Stress Conditions (in separate, sealed vials):
-
Oxidative Stress:
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Incubate at room temperature for a set period (e.g., 24 hours).
-
-
Thermal Stress:
-
Place an aliquot in an oven set to a specific temperature (e.g., 80°C or higher). Monitor over time (e.g., analyze at 2, 4, 8, 24 hours) until target degradation is achieved.
-
-
Photolytic Stress:
-
Expose an aliquot in a photostability chamber to a controlled light source (e.g., UV-A and visible light).
-
Simultaneously, wrap a control vial in aluminum foil and place it next to the exposed sample to differentiate light-induced degradation from thermal degradation.
-
-
-
Neutralization/Quenching: After the stress period, neutralize any reagents if necessary (e.g., for acid/base hydrolysis) before analysis.
-
Analysis: Analyze the control and all stressed samples using your developed analytical method (e.g., GC-MS). Compare the chromatograms to identify new peaks corresponding to degradation products.
Section 3: Analytical Techniques and Troubleshooting
The volatile and semi-volatile nature of β-humulene and its primary degradation products makes Gas Chromatography-Mass Spectrometry (GC-MS) the method of choice for identification.[10][11]
Caption: Simplified oxidation pathway of β-humulene.
Q5: What are the optimal GC-MS parameters for my analysis?
A: While parameters must be optimized for your specific instrument and column, the following provides a robust starting point for separating sesquiterpenes.[4][6][12]
| Parameter | Recommended Setting | Rationale / Causality |
| GC Column | DB-5MS, HP-5MS, or equivalent (low-polarity 5% phenyl-methylpolysiloxane) | This stationary phase provides excellent separation for a wide range of volatile and semi-volatile compounds, including hydrocarbons and their oxygenated derivatives, based on boiling point and polarity differences. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of sesquiterpenes without causing on-column thermal degradation.[4][6] |
| Injection Mode | Split (e.g., 50:1 or 80:1 ratio) | Prevents column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks.[4][12] |
| Oven Program | Initial 40-60°C (hold 2 min), ramp 5-10°C/min to 200-250°C (hold 5 min) | A slow initial temperature allows for the separation of highly volatile compounds. The ramp separates the sesquiterpenes based on their boiling points. The final hold ensures that all heavier compounds elute from the column.[6][12] |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) that balances efficient ionization with minimal thermal degradation in the source. |
| MS Quadrupole Temp. | 150 °C | A standard setting that ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared against commercial (NIST, Wiley) and custom mass spectral libraries for identification. |
Q6: The mass spectra for several of my peaks look very similar. How can I confidently identify them?
A: This is a common and significant challenge with sesquiterpenes. Due to their isomeric nature and tendency to undergo similar fragmentation pathways, relying solely on a mass spectral library match is often insufficient.[11] To achieve trustworthy identification, you must use a multi-faceted approach:
-
Utilize Retention Indices (RI): The most reliable method is to compare the experimental RI of your unknown peak with literature values. The RI is a measure of where a compound elutes relative to a series of n-alkane standards. It is more reproducible between instruments and labs than retention time alone.
-
Protocol: Analyze a mixture of n-alkanes (e.g., C8-C20) using the exact same GC method as your samples. Calculate the Kovats Retention Index for each peak of interest and compare it to values from authoritative databases.
-
-
Manual Interpretation of Mass Spectra: Do not rely solely on the library's "match factor." Manually inspect the fragmentation pattern for characteristic ions. For example, sesquiterpenes (m/z 204) and their oxygenated derivatives (m/z 220 for epoxides/alcohols) will show specific losses. Look for the molecular ion (M+) peak, which can be weak or absent in EI, and key fragment ions like [M-15]+ (loss of CH₃), [M-18]+ (loss of H₂O from alcohols), and [M-43]+ (loss of C₃H₇).
-
Confirmation with Authentic Standards: The gold standard for identification is to purchase a certified reference material of the suspected compound. Analyze it under identical conditions. A perfect match of both retention time and mass spectrum provides definitive confirmation.
Q7: My chromatogram shows broad or tailing peaks. What's wrong?
A: Peak asymmetry can compromise both identification and quantification. The most common causes are:
-
Active Sites in the Inlet or Column: Oxygenated degradation products (alcohols, epoxides) contain polar functional groups that can interact with active sites (e.g., exposed silanols) in the GC system.
-
Solution: Use a new, high-quality glass wool liner in the injector. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Dilute your sample further or increase the split ratio in your injection method.
-
-
Incorrect Temperature: If the injector or transfer line temperature is too low, compounds may not volatilize efficiently, causing tailing.
-
Solution: Ensure all heated zones are at appropriate temperatures (e.g., injector and transfer line at 250°C).
-
References
- AIR Unimi. (n.d.). Extended stability of Cannabis extracts produced using a new ethanol.
-
Wikipedia. (n.d.). Hops. Retrieved from [Link]
- Peacock, V. (n.d.). Chemistry of Hop Aroma in Beer.
- International Journal of Pharmaceutical and Life Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
ResearchGate. (n.d.). Types of primary cyclization of α-humulene and β-caryophyllene. Retrieved from [Link]
-
Wikipedia. (n.d.). Humulene. Retrieved from [Link]
-
PubMed. (2011). Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils. Retrieved from [Link]
-
CHIMIA. (n.d.). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. Retrieved from [Link]
-
Kim, H. Y., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Science and Biotechnology, 30(12), 1-7. Retrieved from [Link]
-
Nam, G., et al. (2020). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Planta Medica, 86(12), 870-878. Retrieved from [Link]
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
-
Cerqueira, M., et al. (2024). The Clinical Translation of α-humulene – A Scoping Review. Journal of Clinical and Translational Research, 10(1), 1-14. Retrieved from [Link]
-
PubMed. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Retrieved from [Link]
-
SciSpace. (n.d.). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Retrieved from [Link]
-
Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humulene - Wikipedia [en.wikipedia.org]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agraria.com.br [agraria.com.br]
- 6. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
Optimization of reaction conditions for 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene functionalization
Technical Support Center: Functionalization of 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene ( -Humulene)[1]
Introduction: The Humulene Challenge
Welcome to the Technical Support Center. You are likely working with
-
C1=C2: Endocyclic, trisubstituted (Electron-rich).[1]
-
C4=C5: Endocyclic, trisubstituted (Electron-rich, sterically crowded).[1]
-
C8=C9: Exocyclic methylene (Sterically accessible, electronically distinct).[1]
The Core Problem: The flexibility of the macrocycle allows for transannular interactions. If you treat this molecule too harshly (especially with acids), it will collapse into tricyclic frameworks (like caryophyllene or protoilludane derivatives), destroying the 11-membered ring you intend to functionalize.[1]
This guide provides optimized protocols to navigate these stability and selectivity issues.
Module 1: Regioselective Epoxidation
User Issue: "I am trying to synthesize the mono-epoxide, but I am getting a mixture of regioisomers and diepoxides."
The Scientific Logic (E-E-A-T)
Electrophilic reagents like meta-chloroperbenzoic acid (mCPBA) discriminate based on electron density.
-
Hierarchy of Reactivity: The C1=C2 trisubstituted bond is the most reactive due to high electron density and relative accessibility. The C4=C5 bond is also electron-rich but sterically hindered by the gem-dimethyl group at C4. The C8=C9 exocyclic bond is generally the least reactive toward electrophiles.
-
The "Acid Trap": Commercial mCPBA contains m-chlorobenzoic acid. Even weak acidity can trigger transannular cyclization of the newly formed epoxide.
Optimized Protocol: Buffered Mono-Epoxidation
Goal: Selective targeting of the C1=C2 bond without ring collapse.
Reagents:
- -Humulene (1.0 equiv)[1]
-
mCPBA (0.95 - 1.0 equiv, <77% purity requires purification or careful calculation)[1]
-
Critical Additive: Sodium Bicarbonate (NaHCO
) or Sodium Acetate (NaOAc)[1] -
Solvent: Dichloromethane (CH
Cl )[1]
Step-by-Step Guide:
-
Buffer Preparation: In a flame-dried flask, suspend
-humulene and 2.0 equivalents of finely powdered NaHCO in CH Cl (0.1 M). -
Temperature Control: Cool the mixture to -20°C (ice/salt bath or cryostat). Why? Lower temperatures enhance regioselectivity by distinguishing subtle steric differences.[1]
-
Addition: Add mCPBA (dissolved in minimal CH
Cl ) dropwise over 1 hour. Do not dump it in all at once. -
Quench: Pour into saturated Na
SO (to destroy peroxides) and NaHCO .
Troubleshooting FAQ
Q: Why did my ring collapse into a tricyclic product? A: You likely skipped the buffer. The byproduct of mCPBA is an acid.[2][3] In the absence of NaHCO
, the protonated epoxide acts as a trigger for transannular attack by the C4 or C8 double bonds.[1] Always buffer.
Q: I still see starting material. Should I add excess mCPBA? A: No. If you exceed 1.0 equivalent, you will rapidly epoxidize the C4=C5 bond (diepoxide).[1] It is better to accept 85% conversion and recycle the starting material than to over-oxidize.
Module 2: C-H Activation & Allylic Oxidation
User Issue: "I need to introduce an oxygen handle without touching the double bonds, but SeO
The Scientific Logic
Selenium Dioxide (SeO
-
Selectivity: Oxidation usually favors the (E)-methyl group at the most substituted double bond (C1).
-
The Risk: Standard SeO
conditions (ethanol/reflux) are often too harsh, leading to dehydration and polymerization.[1]
Optimized Protocol: Sharpless-Type Allylic Oxidation
Goal: Clean conversion to the allylic alcohol/aldehyde (e.g., Zerumbone precursor).[1]
Reagents:
-
SeO
(0.5 equiv - catalytic amount is safer) -
tert-Butyl hydroperoxide (t-BuOOH) (2-3 equiv, re-oxidant)[1]
-
Solvent: CH
Cl or 1,2-Dichloroethane[1]
Step-by-Step Guide:
-
Suspension: Suspend SeO
(0.5 equiv) in CH Cl . -
Activation: Add t-BuOOH. Stir for 30 mins until the SeO
dissolves (forming the active peroxyseleninic acid species). -
Reaction: Add
-humulene. Stir at room temperature (25°C).-
Note: Avoid reflux. The catalytic cycle is milder than stoichiometric SeO
.
-
-
Workup: Wash with 10% KOH to remove selenium byproducts.
Troubleshooting FAQ
Q: I am getting the aldehyde instead of the alcohol. How do I stop it? A: SeO
oxidation is sequential (HydrocarbonAlcohol Aldehyde). To stop at the alcohol, monitor by TLC closely and stop at ~60% conversion. Alternatively, run the reaction to the aldehyde and reduce it back to the alcohol with NaBH (often cleaner).[1]
Module 3: Purification Strategy (The Silver Bullet)
User Issue: "My crude NMR shows the product, but I cannot separate it from the starting material on a silica column."
The Solution: Argentation Chromatography
Sesquiterpenes are lipophilic hydrocarbons with very similar R
Mechanism: Ag
-
Separation Principle: Compounds with more accessible double bonds (or more double bonds) bind tighter and elute slower.
-
Humulene Specifics: The exocyclic double bond binds Ag
differently than the trisubstituted bonds, providing the necessary resolution.[1]
Preparation Protocol:
-
Dissolve AgNO
(10% by weight of silica) in Acetonitrile. -
Add silica gel and slurry.
-
Rotary evaporate to dryness (protect from light—it will turn grey/black if exposed to UV).
-
Pack column and run in Hexane/Ethyl Acetate gradients.
Visualizing the Reaction Landscape
Diagram 1: The Humulene Reactivity Decision Tree
This flowchart guides you through the critical decision points to avoid "dead ends" like ring collapse.
Caption: Decision matrix for humulene functionalization. Red paths indicate high-risk conditions leading to structural rearrangement; Green paths indicate optimized protocols.
Diagram 2: Experimental Workflow for Regioselective Epoxidation
A visual standard operating procedure (SOP) for the buffered reaction.
Caption: Step-by-step workflow for the buffered epoxidation of humulene to prevent acid-catalyzed rearrangement.
Summary of Optimization Parameters
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Technical Rationale |
| Epoxidation Reagent | mCPBA (unbuffered) | mCPBA + NaHCO | Prevents acid-catalyzed transannular cyclization. |
| Temperature | Room Temperature (25°C) | -20°C | Enhances regioselectivity for the C1=C2 bond. |
| Oxidation Reagent | SeO | SeO | Milder conditions prevent over-oxidation and polymerization.[1] |
| Purification | Standard Silica Gel | AgNO | Essential for separating double-bond isomers. |
References
-
Biosynthesis and Cyclization Mechanisms
-
Epoxidation Selectivity
- Title: Regio- and Stereoselectivity of Epoxidation by mCPBA (General Principles applied to Sesquiterpenes).
- Source: Master Organic Chemistry / StackExchange (Valid
-
URL:[Link]
-
Allylic Oxidation Protocol
-
Purification Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Humulene - Wikipedia [en.wikipedia.org]
- 6. A cyclisation of humulene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of silver nitrate impregnated silica gel layers in the separation of monoterpene hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
Characterization of side products in beta-Humulene synthesis
Technical Support Center: -Humulene Synthesis & Characterization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products in 11-Membered Ring Macrocyclization
Introduction: The Macrocyclization Paradox
Welcome to the technical support hub for
This guide addresses the specific side products that arise when these forces derail your synthesis: oligomers (kinetic failures), isomers (thermodynamic slips), and transannular collapse products (acid-catalyzed rearrangements).[1]
Part 1: Synthesis Troubleshooting (The "Tickets")
Ticket #101: "I have high-molecular-weight smears on my TLC/GPC."
Diagnosis: Intermolecular Oligomerization.[1]
Context: In Ring-Closing Metathesis (RCM) or Corey-style cation-olefin cyclization, the rate of intermolecular reaction (
Troubleshooting Protocol:
-
The Dilution Rule: Standard concentrations (0.1 M) are fatal for humulene synthesis. You must operate at pseudo-high dilution (< 0.005 M).[1]
-
Syringe Pump Addition: Do not dump the catalyst/precursor. Add the precursor slowly over 12–24 hours to a catalyst pool to keep the instantaneous concentration of the acyclic diene near zero.
-
Catalyst Selection (RCM): If using Grubbs II, you risk isomerization.[1] Switch to Grubbs I or Schrock catalysts if
selectivity is the primary failure mode, though modern Ruthenium-dithiolate catalysts have shown better selectivity for the specific 1,4-diene patterns found in terpenes.[1]
Ticket #102: "My product has the correct Mass (204 m/z) but wrong NMR."
Diagnosis: Isomerization (
Corrective Actions:
-
Check Temperature: High temperatures (>80°C) favor double bond migration.[1] Keep RCM reactions below 40°C if possible.
-
Additives: For RCM, add benzoquinone or Ti(OiPr)4 to suppress isomerization of the double bond after ring closure.
Ticket #103: "I see a bicyclic impurity (Caryophyllene-like)."[1]
Diagnosis: Transannular Cyclization (Acid-Catalyzed).[1][2] Context: The crossed double bonds of humulene are perfectly positioned to collapse into a bicyclic system (the "caryophyllene" skeleton) upon protonation. This is the most critical handling error .
The "No-Acid" Rule:
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic vs. thermodynamic pathways that generate specific side products.
Figure 1: Reaction landscape showing the divergence between the target macrocycle and common side products (oligomers, isomers, and rearrangement products).
Part 3: Analytical Characterization Protocols
Distinguishing
Protocol A: GC-MS Retention Index Verification
Use a DB-5 (or equivalent 5% phenyl) column.[1] The Retention Index (RI) is the gold standard for identification.
| Compound | Approx.[1][3][4][5][6][7][8][9][10][11][12][13] RI (DB-5) | Key MS Fragments ( | Notes |
| 1418 | 93, 133, 41, 69 | Elutes before Humulene.[1] Major rearrangement product. | |
| 1454 | 93, 80, 41, 121 | Target Molecule. | |
| 1454–1460 | 93, 121, 80 | Often co-elutes.[1] Requires high-res GC or NMR to distinguish. | |
| Humulene Epoxide II | 1608 | 43, 81, 95 | Indicator of poor storage (oxidation).[1] |
Note: RI values can vary by
Protocol B: NMR Diagnostics
When GC separation is ambiguous,
-
The Methyl Fingerprint:
-
The Olefinic Region (4.8 – 5.5 ppm):
-
Stereochemistry (NOESY):
-
To confirm the all-
configuration, check for NOE correlations between the methyl protons and the adjacent olefinic protons. -isomers will show strong steric correlations between substituents on the same side of the double bond.
-
Part 4: Analytical Workflow Diagram
Follow this decision tree to characterize your crude reaction mixture.
Figure 2: Analytical workflow for distinguishing
References
-
Corey, E. J., et al. (1967).[1] "Total Synthesis of Humulene." Journal of the American Chemical Society.[6][8] Link[1]
-
Corey, E. J., et al. (1997).[1][4] "Short Syntheses of (±)-δ-Araneosene and Humulene Utilizing a Combination of Four-Component Assembly and Palladium-Mediated Cyclization." Organic Letters (Contextual citation for methodology evolution). Link[1]
-
Hu, T., & Corey, E. J. (2002).[1] "Short Syntheses of (±)-δ-Araneosene and Humulene." Organic Letters, 4(14), 2441–2443. Link[1]
-
Iudanov, K., et al. (2025).[1] "Selective Cross-Metathesis Versus Ring-Closing Metathesis of Terpenes." Angewandte Chemie, discussing catalyst selectivity. Link[1]
-
Ibrahim, M., et al. (2019).[1] "Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application." Planta Medica, 85(05), 431-438. (Source for Retention Indices). Link
-
Parker, W., et al. (1969).[1] "A cyclisation of humulene."[14] Journal of the Chemical Society C: Organic. (Mechanisms of acid-catalyzed rearrangement). Link
Sources
- 1. Humulene - Wikipedia [en.wikipedia.org]
- 2. Acid-catalyzed transannular cyclization of 3aH-cyclopentene[8]annulene-1,4-(5H,9aH)-diones and some proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. Enantioselective total synthesis of isoedunol and beta-araneosene featuring unconventional strategy and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Coraxeniolide A by Corey [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding and Engineering the Stereoselectivity of Humulene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cyclisation of humulene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Evaluation and Comparison of beta-Humulene Enantiomers
This guide provides a comprehensive framework for the biological evaluation and comparative analysis of β-humulene enantiomers, (+)-β-humulene and (-)-β-humulene. While the individual bioactivities of these specific enantiomers remain largely unexplored in publicly available literature, this document synthesizes the existing knowledge on related sesquiterpenes, namely α-humulene and β-caryophyllene, to establish a strong scientific rationale for their investigation.[1][2] Furthermore, this guide presents a series of detailed, field-proven experimental protocols to enable researchers to conduct a thorough and objective comparison of the cytotoxic and anti-inflammatory properties of β-humulene enantiomers.
The structural similarity between β-humulene and its well-studied isomers, α-humulene and β-caryophyllene, suggests that the enantiomers of β-humulene are likely to exhibit significant biological activities.[1][2] Both α-humulene and β-caryophyllene are known to possess potent anti-inflammatory and anticancer properties, providing a solid foundation for investigating the therapeutic potential of (+)- and (-)-β-humulene.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to explore the nuanced biological effects dictated by the stereochemistry of this promising natural product.
Section 1: Scientific Rationale and Hypothesized Activities
The existing body of research on humulene isomers provides a compelling basis for hypothesizing the biological activities of (+)- and (-)-β-humulene.
Anticipated Anti-inflammatory Properties
α-Humulene and β-caryophyllene have demonstrated significant anti-inflammatory effects in various preclinical models.[3][4] These effects are often mediated through the modulation of key inflammatory pathways. For instance, α-humulene has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3] Similarly, β-caryophyllene exerts anti-inflammatory actions, in part, through its interaction with the cannabinoid receptor 2 (CB2) and by modulating inflammatory mediators like TNF-α and interleukin-6 (IL-6).[4] Given the shared core chemical structure, it is highly probable that the enantiomers of β-humulene will also exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokine release and the modulation of the NF-κB signaling pathway.
Hypothesized Cytotoxic and Anticancer Potential
Numerous studies have highlighted the cytotoxic and antitumor activities of α-humulene against various cancer cell lines.[1][2] The proposed mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] While β-caryophyllene on its own may not always exhibit strong direct cytotoxicity, it has been shown to potentiate the anticancer effects of other therapeutic agents.[4] Therefore, it is reasonable to hypothesize that one or both enantiomers of β-humulene may possess direct cytotoxic activity against cancer cells. A comparative evaluation is crucial to determine if this activity is stereospecific.
Section 2: Proposed Experimental Workflow for Comparative Analysis
To systematically evaluate and compare the biological activities of (+)-β-humulene and (-)-β-humulene, a multi-tiered experimental approach is recommended. This workflow is designed to first assess general cytotoxicity and then delve into specific anti-inflammatory mechanisms.
Caption: Proposed experimental workflow for the comparative biological evaluation of β-humulene enantiomers.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the proposed experiments. These protocols are based on established and widely accepted methodologies in the field.
Chiral Separation of β-Humulene Enantiomers
Prior to any biological evaluation, it is imperative to obtain highly pure enantiomers of β-humulene. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for this separation.[5][6][7][8]
Protocol: Chiral HPLC Separation
-
Column Selection: Employ a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, which are known for their broad applicability in separating chiral compounds.[6]
-
Mobile Phase Optimization: Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 95:5 (hexane:isopropanol).
-
Flow Rate and Detection: Set the flow rate to approximately 1 mL/min. Use a UV detector set to a wavelength where β-humulene exhibits absorbance (e.g., around 210 nm).
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity Assessment: Re-inject the collected fractions into the chiral HPLC system to confirm the enantiomeric purity of each sample.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9][10][11]
Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (+)-β-humulene and (-)-β-humulene in culture medium. The concentration range should be broad to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 200 µM). Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample.[12][13][14][15][16]
Protocol: TNF-α and IL-6 ELISA
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of (+)-β-humulene and (-)-β-humulene (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available ELISA kit.[12][13][15] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve.
Investigation of NF-κB Signaling Pathway: Luciferase Reporter Assay
The NF-κB luciferase reporter assay is a common method to study the activity of the NF-κB signaling pathway.[17][18][19][20][21]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a human embryonic kidney cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with non-toxic concentrations of (+)-β-humulene and (-)-β-humulene for 1-2 hours. Subsequently, stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the treated groups to the stimulated control to determine the inhibitory effect of the β-humulene enantiomers on NF-κB activation.
Section 4: Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity of β-Humulene Enantiomers
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | (+)-β-Humulene | |
| (-)-β-Humulene | ||
| A549 | (+)-β-Humulene | |
| (-)-β-Humulene |
Table 2: Comparative Anti-inflammatory Effects of β-Humulene Enantiomers on Cytokine Production
| Treatment | TNF-α Concentration (pg/mL) ± SD | IL-6 Concentration (pg/mL) ± SD |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + (+)-β-Humulene (X µM) | ||
| LPS + (-)-β-Humulene (X µM) |
Table 3: Comparative Effects of β-Humulene Enantiomers on NF-κB Activation
| Treatment | Normalized Luciferase Activity (Fold Change) ± SD |
| Control | 1.0 |
| TNF-α (10 ng/mL) | |
| TNF-α + (+)-β-Humulene (X µM) | |
| TNF-α + (-)-β-Humulene (X µM) |
Section 5: Mechanistic Insights and Signaling Pathways
The experimental data obtained from the aforementioned protocols will provide valuable insights into the potential mechanisms of action of the β-humulene enantiomers.
Caption: Hypothesized mechanism of anti-inflammatory action of β-humulene enantiomers via the NF-κB signaling pathway.
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive biological evaluation and comparison of β-humulene enantiomers. By following the detailed experimental protocols and data analysis guidelines presented, researchers can elucidate the potential cytotoxic and anti-inflammatory properties of these understudied natural compounds. The findings from such a study will not only contribute to the fundamental understanding of structure-activity relationships in sesquiterpenes but also pave the way for the potential development of novel therapeutic agents. The clear research gap concerning the distinct biological activities of β-humulene enantiomers presents a significant opportunity for novel and impactful scientific discovery.
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El Hadri, A., et al. (2010). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Anales de la Real Academia Nacional de Farmacia, 76(3), 343-356. [Link]
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El Hadri, A., et al. (2010). Cytotoxic activity of α-humulene and transcaryophyllene from Salvia officinalis in animal and human tumor cells. Anales de la Real Academia Nacional de Farmacia, 76(3), 343-356. [Link]
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A Researcher's Guide to Navigating the Maze of Inter-Laboratory Reproducibility for β-Humulene Bioactivity
In the realm of natural product drug discovery, the journey from a promising bioactive compound to a clinically validated therapeutic is fraught with challenges. One of the most significant, yet often underestimated, hurdles is the issue of data reproducibility.[1][2] New molecules with potential bioactivity are reported daily, but few advance, partly due to inconsistent findings across different laboratories.[3] This guide provides an in-depth analysis of the factors affecting the inter-laboratory reproducibility of bioactivity data for β-humulene, a widely investigated sesquiterpene. Drawing from established principles of preclinical research, we will dissect the sources of variability and propose a framework of self-validating, standardized protocols to enhance the trustworthiness and reliability of future studies.
β-Humulene: A Bioactive Sesquiterpene of Interest
β-Humulene, an isomer of α-humulene and β-caryophyllene, is a naturally occurring sesquiterpene found in the essential oils of numerous plants.[4] It has garnered significant attention for its diverse pharmacological properties, most notably its anti-inflammatory and anticancer activities.[4][5] Experimental studies have demonstrated its potential to modulate key signaling pathways involved in disease progression, making it a compelling candidate for therapeutic development.[6][7] However, the translation of these promising preclinical findings is contingent upon the robustness and reproducibility of the underlying bioactivity data.
The Core Challenge: Why Do Bioactivity Data Vary?
The "reproducibility crisis" in biomedical research is a well-documented phenomenon.[8][9] For natural products like β-humulene, this challenge is amplified. Variability can stem from the natural source itself, but more often, it is introduced during experimental design and execution.[1][10] A multi-center study on drug-response assays revealed that factors influencing results can vary substantially with the compound being analyzed and the specific biological context.[11] Key sources of discrepancy include:
-
Biological Systems: The use of unauthenticated or contaminated cell lines is a primary driver of inconsistent results.[1][8] Furthermore, different cell lines, even from the same tissue of origin, can exhibit vastly different sensitivities to a compound.
-
Reagents and Materials: Subtle differences in the purity of the β-humulene sample, the choice of solvent, the source and concentration of serum in cell culture media, and the quality of antibodies or cytokines can lead to significant variations in outcomes.
-
Assay Methodologies: The selection of a particular bioassay can profoundly impact the results. For instance, a metabolic assay like MTT may yield different IC50 values compared to direct cell counting, as it can be influenced by changes in cellular metabolism that are independent of cell death.[8][11]
-
Data Analysis and Reporting: Inconsistent data normalization procedures, statistical methods, and incomplete reporting of experimental details prevent other researchers from accurately repeating or comparing findings.[2][8]
Deconstructing the Bioactivity: Key Signaling Pathways
Understanding the mechanism of action is crucial for designing relevant and reproducible assays. β-humulene and its isomers primarily exert their effects through the modulation of critical inflammatory and cell survival pathways.
Anti-Inflammatory Activity
The anti-inflammatory effects of humulene isomers are largely attributed to their ability to suppress the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][12] These factors regulate the expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2).[5][13] By inhibiting these pathways, β-humulene can reduce the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of β-humulene.
Anticancer Activity
The anticancer effects of β-humulene are often linked to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[14] Studies on its isomer, β-caryophyllene, show it can increase reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and the activation of apoptotic pathways.[15][16] Furthermore, it can potentiate the activity of conventional chemotherapy drugs like paclitaxel.[17][18]
A Framework for Reproducible β-Humulene Bioactivity Testing
To address the challenges of inter-laboratory variability, a standardized approach is essential. The following sections provide detailed, self-validating protocols for assessing the two primary bioactivities of β-humulene. The causality behind each step is explained to empower researchers to understand and control for potential sources of error.
Caption: A generalized workflow for reproducible in vitro bioactivity testing.
Protocol 1: Standardized Cytotoxicity Assessment using MTT Assay
This protocol details a method to determine the cytotoxic effect of β-humulene on a cancer cell line (e.g., A549 human lung carcinoma)[19], incorporating checkpoints to ensure data integrity.
Materials:
-
β-Humulene (high purity, >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
A549 cells (authenticated via STR profiling)
-
DMEM medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
96-well flat-bottom plates
-
Multi-channel pipette, microplate reader
Methodology:
-
Cell Culture & Seeding:
-
Step 1.1: Culture A549 cells in DMEM at 37°C, 5% CO2. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency.
-
Causality: Using cells in a consistent growth phase ensures a uniform metabolic state, which is critical for the MTT assay's reliability.[8]
-
-
Step 1.2: Trypsinize, count cells using a hemocytometer or automated counter, and seed 5,000 cells per well in 100 µL of media into a 96-well plate.
-
Causality: Precise and uniform cell seeding density is arguably the most critical variable for assay reproducibility. Edge effects are common, so consider not using the outer wells for experimental data.[11]
-
-
Step 1.3: Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Preparation & Treatment:
-
Step 2.1: Prepare a 100 mM stock solution of β-humulene in DMSO. Make serial dilutions in culture medium to achieve 2x the final desired concentrations (e.g., 0 to 400 µM).
-
Causality: The final DMSO concentration in all wells must be constant and non-toxic (typically ≤0.5%). The vehicle control (medium with the same DMSO concentration) is essential to subtract any effect of the solvent itself.
-
-
Step 2.2: Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle/media controls) to the appropriate wells. Each concentration should be tested in triplicate at a minimum.
-
-
Incubation & Assay:
-
Step 3.1: Incubate the treated cells for a defined period (e.g., 48 hours).
-
Causality: The duration of exposure is a key experimental parameter. Comparing a 24h result from one lab to a 72h result from another is invalid.
-
-
Step 3.2: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Step 3.3: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Step 3.4: Read the absorbance at 570 nm using a microplate reader.
-
Critical Reproducibility Checkpoints:
-
Cell Line Authentication: Must be performed periodically.
-
Seeding Density: Must be highly consistent across all wells and experiments.
-
Vehicle Control: Must be included in every plate to define 100% viability.
-
Blank Control: Wells with media but no cells should be used to subtract background absorbance.
Protocol 2: Standardized Anti-inflammatory Assessment via Cytokine Measurement
This protocol measures the ability of β-humulene to inhibit lipopolysaccharide (LPS)-induced TNF-α production in a macrophage-like cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells (authenticated)
-
β-Humulene and DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM with 10% FBS
-
TNF-α ELISA Kit (from a specified manufacturer)
-
24-well plates
Methodology:
-
Cell Seeding & Pre-treatment:
-
Step 1.1: Seed 2.5 x 10^5 RAW 264.7 cells per well in a 24-well plate and allow them to adhere overnight.
-
Step 1.2: Prepare β-humulene dilutions in serum-free DMEM.
-
Step 1.3: Pre-treat the cells with the desired concentrations of β-humulene (or vehicle control) for 2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and be available to interfere with the signaling cascade immediately upon stimulation.
-
-
-
Inflammatory Stimulation:
-
Step 2.1: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (which receives only vehicle).
-
Step 2.2: Incubate for a defined period (e.g., 6 or 24 hours) at 37°C.
-
Causality: The kinetics of cytokine production vary. A 6-hour timepoint is often optimal for TNF-α mRNA and early protein release, while 24 hours may show cumulative effects. This timepoint must be standardized.
-
-
-
Sample Collection & Analysis:
-
Step 3.1: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Step 3.2: Perform an ELISA for TNF-α on the supernatants according to the manufacturer's specific instructions.
-
Step 3.3 (Optional but Recommended): Lyse the cells in the plate and perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in TNF-α is not simply due to cell death.
-
Causality: This is a critical self-validating step. An apparent "anti-inflammatory" effect is meaningless if the compound is merely killing the cells.
-
-
Critical Reproducibility Checkpoints:
-
LPS Source and Lot: Different lots of LPS can have varying potency. It is crucial to record this information.
-
Cytotoxicity Control: Always run a parallel assay to confirm that the observed effects are not due to toxicity.
-
ELISA Kit: Use the same kit manufacturer and follow the protocol precisely, especially regarding incubation times and washing steps.
Comparing Bioactivity Data Across Studies: A Case for Standardization
| Compound | Cell Line | Bioactivity Endpoint | Reported Value (Concentration) | Reference |
| α-Humulene | A2780 (Ovarian Cancer) | Antiproliferative Activity | ~40 µM | [5] |
| α-Humulene | SKOV3 (Ovarian Cancer) | Antiproliferative Activity | ~200 µM | [5] |
| α-Humulene | Hepatocellular Carcinoma | Antiproliferative Activity | 15 µmol/L | [5] |
| β-Caryophyllene | HCT-116 (Colon Cancer) | IC50 | ~19 µM | [20] |
| β-Caryophyllene | MG-63 (Bone Cancer) | IC50 | ~20 µM | [20] |
| α-Humulene | MCF-7 (Breast Cancer) | ~50% Growth Inhibition | 32 µg/mL (~157 µM) | [18] |
| α-Humulene + β-Caryophyllene | MCF-7 (Breast Cancer) | ~75% Growth Inhibition | 32 µg/mL α-humulene + 10 µg/mL β-caryophyllene | [18] |
Disclaimer: This table is for illustrative purposes to highlight variability. Direct comparison is challenging due to differences in methodologies, compound purity, and experimental endpoints across these independent studies.
The data clearly show that the reported effective concentrations can vary by an order of magnitude depending on the cell line and experimental context.[5][18][20] This underscores the critical need for the adoption of standardized, well-reported protocols to generate a cohesive and reliable body of evidence for the bioactivity of β-humulene.
Conclusion: The Path Forward
The challenge of inter-laboratory reproducibility is not insurmountable but requires a conscious and collective effort from the research community. For a promising natural product like β-humulene, establishing a foundation of robust and consistent bioactivity data is the most critical step toward any potential clinical translation. By adopting standardized, self-validating protocols, explaining the causality behind experimental choices, and adhering to comprehensive reporting standards, we can enhance the trustworthiness of our findings. This guide provides a framework to not only generate more reliable data but also to critically evaluate existing literature, ultimately accelerating the path of discovery for β-humulene and other natural products.
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Medeiros, R., Passos, G.F., Vitor, C.E., Koepp, J., Mazzuco, T.L., Pianowski, L.F., Campos, M.M., & Calixto, J.B. (2009). Preventive and therapeutic anti-inflammatory properties of the sesquiterpene α-humulene in experimental airways allergic inflammation. British Journal of Pharmacology, 158(4), 1074-1087. Available from: [Link]
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Almeida, A.C.S., de-Faria, F.M., Dunder, R.J., Manzo, L.P., de-Souza, G.E.P., & de-Fátima, Â. (2022). Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts. International Journal of Ophthalmology, 15(12), 1903–1907. Available from: [Link]
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Seevaratnam, D., Ban, J.J., & Chow, S.C. (2024). The Clinical Translation of α-humulene – A Scoping Review. Authorea Preprints. Available from: [Link]
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Francomano, F., Caruso, A., Barbarossa, A., Fazio, A., La-Torre, C., Ceramella, J., Mallamaci, R., Saturnino, C., Iacopetta, D., & Sinicropi, M.S. (2022). Novel Insights into the Immunomodulatory Effects of Caryophyllane Sesquiterpenes: A Systematic Review of Preclinical Studies. Applied Sciences, 12(5), 2292. Available from: [Link]
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Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643-7. Available from: [Link]
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Legault, J., & Pichette, A. (2007). Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643-7. Available from: [Link]
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MDPI. (n.d.). Advances in Natural Products: Extraction, Bioactivity, Biotransformation, and Applications. MDPI Special Issue. Available from: [Link]
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Ati, A. (2022). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. Available from: [Link]
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Seevaratnam, D., Ban, J.J., & Chow, S.C. (2024). The Clinical Translation of α-humulene – A Scoping Review. Authorea. Available from: [Link]
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Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available from: [Link]
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Loizzo, M.R., & Tundis, R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Preprints.org. Available from: [Link]
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Pogson, N. (2022). The Discovery of Novel Bioactive Small Molecule Natural Products Through Metabolomic Method Development and Genome Mining. eScholarship, University of California. Available from: [Link]
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Pamies, D., Leist, M., Coecke, S., Bowe, G., Allen, D.G., Gstraunthaler, G., & Hartung, T. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 39(4), 546-560. Available from: [Link]
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Al-Taee, A., Al-Tameemi, W., & Al-Allaf, M. (2024). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. Molecules, 29(8), 1779. Available from: [Link]
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Kowalczyk, M., Ginalska, G., & Kladna, A. (2022). Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review. ResearchGate. Available from: [Link]
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Niepel, M., Hafner, M., Mills, C.E., Subramanian, K., Williams, E.H., Chung, M., Gaudio, B., Barrette, A.M., Stern, A.D., & Sorger, P.K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available from: [Link]
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Hafner, M., Niepel, M., Subramanian, K., & Sorger, P.K. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available from: [Link]
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Al-Taee, A., Al-Tameemi, W., & Al-Allaf, M. (2022). Beta-Caryophyllene Enhances the Anti-Tumor Activity of Cisplatin in Lung Cancer Cell Lines through Regulating Cell Cycle and Apoptosis Signaling Molecules. Molecules, 27(23), 8354. Available from: [Link]
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Coskun, A. (2024). Are Your Laboratory Data Reproducible? The Critical Role of Imprecision from Replicate Measurements to Clinical Decision-making. Annals of Laboratory Medicine. Available from: [Link]
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Gbadebo, O.S., & Adebayo, A.H. (2025). Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review. Asian Pacific Journal of Tropical Biomedicine, 15(4), 129-140. Available from: [Link]
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Wang, Z., Chen, Y., Huang, A., & Liang, X. (2025). Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. RSC Medicinal Chemistry. Available from: [Link]
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Al-Taee, A., Al-Tameemi, W., & Al-Allaf, M. (2024). The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. Molecules, 29(8), 1779. Available from: [Link]
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Coskun, A. (2024). Are Your Laboratory Data Reproducible? The Critical Role of Imprecision From Replicate Measurements to Clinical Decision-Making. ResearchGate. Available from: [Link]
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- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Topic: (
Executive Summary & Chemical Identity
Compound: 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene
Common Name:
The Senior Scientist’s Perspective:
While often categorized as a standard organic intermediate,
-
Acute Risk: It is a combustible liquid and a verified irritant (Skin/Eye/Respiratory).[3][5][6]
-
Silent Risk (The "Aging" Factor): As a sesquiterpene, Humulene undergoes autoxidation upon exposure to air, forming hydroperoxides. These degradation products are potent skin sensitizers, significantly more allergenic than the pure parent compound. Effective PPE is not just about protecting you from the liquid; it is about protecting the sample from oxygen to prevent the formation of these sensitizers.
Hierarchy of Controls & PPE Matrix
The following matrix synthesizes barrier protection with material compatibility. Do not rely on generic "latex gloves" for terpene handling.
Personal Protective Equipment (PPE) Specifications
| PPE Category | Recommendation | Technical Rationale (The "Why") |
| Hand Protection | Double-gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or Laminate (Silver Shield) for bulk transfer. | Permeation Dynamics: Terpenes are highly lipophilic and can swell/permeate standard nitrile rubber over time. Double-gloving provides a "sacrificial" outer layer. If the outer glove is splashed, strip and replace immediately.[7] Latex is not recommended due to poor organic solvent resistance. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for liquid handling. Humulene is an Eye Irritant (Cat 2A); aerosolized micro-droplets can bypass side shields. |
| Respiratory | Fume Hood (Primary) Half-face respirator with OV cartridges (Secondary) | Volatility: Flash point is ~90°C. Vapors can accumulate in headspaces. Use a respirator only if engineering controls (hood) fail or during spill cleanup outside the hood. |
| Body Defense | Lab Coat (Cotton/Poly blend) Closed-toe shoes | Standard barrier against dermal absorption. Synthetic clothing (pure polyester) should be avoided due to static charge potential near combustible liquids. |
Operational Protocol: From Storage to Disposal
This workflow is designed to minimize oxygen exposure (preserving sample integrity) and maximize operator safety.
Phase 1: Storage & Retrieval
-
Environment: Store at 2-8°C in a dedicated flammables refrigerator.
-
Atmosphere: The container must be purged with an inert gas (Argon or Nitrogen) after every use.
-
Verification: Visually inspect for "gumming" or viscosity changes—signs of polymerization/oxidation. If observed, treat as a high-sensitization risk.
Phase 2: Transfer & Handling
-
Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating degradation.
-
Engineering Control: Move all operations to a certified chemical fume hood.
-
Transfer Method: Use a glass syringe with a Luer-lock tip for volumes <10mL to avoid pouring. Pouring increases surface area exposure to air (oxidation) and spill risk.
Phase 3: Waste & Decontamination
-
Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
Surface Decon: Wipe surfaces with Ethanol (70%) or Isopropanol followed by a soap-water wash to remove oily residues.
-
Disposal: Classify as Non-Halogenated Organic Solvent Waste .
Visualizations
Figure 1: PPE Selection Logic (Risk-Based)
This decision tree validates your PPE choice based on the specific volume and duration of the task.
Caption: Logic flow for determining PPE intensity based on volume and splash potential.
Figure 2: Operational Workflow (The "Inert Loop")
This workflow ensures the chemical remains stable and the user remains safe.
Caption: The "Inert Loop" workflow prevents oxidation-induced sensitization.
Emergency Response
-
In Case of Skin Contact:
-
Immediate Action: Remove contaminated clothing/gloves immediately.
-
Wash: Rinse skin with copious soap and water for 15 minutes. Note: Humulene is lipophilic; water alone will not remove it effectively. Soap is mandatory.
-
Monitor: Watch for signs of contact dermatitis (redness/itching) over the next 24-48 hours.
-
-
In Case of Fire:
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5281515, alpha-Humulene. Retrieved from [Link]
- Karlberg, A. T., et al. (2008). Air oxidation of terpenes: formation of potent sensitizers. Chemical Research in Toxicology.
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- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
